Technical Guide: Synthesis and Application of Methylphenylsilane (MePhSiH₂)
Executive Summary Methylphenylsilane (MePhSiH₂, CAS 766-08-5) represents a critical intermediate in organosilicon chemistry. Unlike its tetra-substituted counterparts, the presence of two reactive silicon-hydrogen (Si-H)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methylphenylsilane (MePhSiH₂, CAS 766-08-5) represents a critical intermediate in organosilicon chemistry. Unlike its tetra-substituted counterparts, the presence of two reactive silicon-hydrogen (Si-H) bonds renders it a versatile "chassis" for divergent synthesis.
For drug development professionals , it serves as a vital hydrosilylating agent for introducing silicon bioisosteres (sila-substitution) into pharmacophores, altering lipophilicity and metabolic stability without changing receptor binding significantly. For materials scientists , it is the primary monomer for Poly(methylphenylsilane) (PMPS), a polysilane with high hole mobility and UV-active properties used in photoresists and organic electronics.
This guide provides a validated protocol for its synthesis, a detailed physiochemical profile, and a mapping of its reactivity, moving beyond standard textbook descriptions to field-proven laboratory practices.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
Before initiating synthesis, verification of the target specifications is required. The following data aggregates experimental values for high-purity (>98%) Methylphenylsilane.
Table 1: Physicochemical Datasheet
Property
Value
Notes
IUPAC Name
Methyl(phenyl)silane
CAS Number
766-08-5
Molecular Formula
C₇H₁₀Si
Molecular Weight
122.24 g/mol
Appearance
Colorless, clear liquid
Density
0.89 g/mL at 25°C
Critical for volumetric stoichiometry
Boiling Point
140–143°C
At 751 mmHg (atmospheric)
Refractive Index ()
1.506
Quick purity check vs. precursor
Flash Point
25°C (77°F)
Flammable Liquid (Cat 3)
Solubility
Soluble in ethers, alkanes, aromatics
Reacts violently with water/alcohols (base cat.)[1][2]
Key IR Stretch
~2130 cm⁻¹ (Si-H)
Diagnostic signal for reaction monitoring
Synthesis Protocol: Reduction of Methylphenyldichlorosilane
While industrial routes exist, the laboratory standard for high-purity MePhSiH₂ is the reduction of Methylphenyldichlorosilane (MePhSiCl₂) using Lithium Aluminum Hydride (LiAlH₄).
Why this route?
Causality: LiAlH₄ is a hard nucleophile that rapidly displaces chloride. Unlike NaBH₄, which can be sluggish with chlorosilanes without specific phase transfer catalysts, LiAlH₄ ensures complete reduction to the dihydride, minimizing mono-chloro byproducts.
Atom Economy: High yield (>85%) with easily separable inorganic byproducts.
Materials & Pre-requisites[1][5][10][11][12][13]
Precursor: Methylphenyldichlorosilane (CAS 149-74-6). Must be distilled if yellow/cloudy.
Reductant: LiAlH₄ (1.0 M solution in THF or powder). Powder is preferred for easier scale-up, but solution is safer for <10g scales.
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF. Ether is preferred for easier workup due to low boiling point.
Equipment: Schlenk line (Argon/Nitrogen), 3-neck flask, addition funnel, reflux condenser.
Step-by-Step Methodology
Phase 1: Setup & Activation
Flame-dry a 3-neck round-bottom flask under vacuum; backfill with Argon (3 cycles).
Charge flask with LiAlH₄ (0.55 eq, slight excess; 0.5 eq is stoichiometric as 1 mol LiAlH₄ reduces 2 mol Si-Cl bonds).
Suspend LiAlH₄ in anhydrous Et₂O at 0°C (ice bath). Cold temperature suppresses initial exotherm.
Phase 2: Controlled Addition
4. Dissolve MePhSiCl₂ (1.0 eq) in an equal volume of anhydrous Et₂O.
5. Transfer silane solution to the addition funnel.
6. Dropwise Addition: Add the silane solution slowly to the LiAlH₄ suspension.
Mechanistic Note: The Si-Cl bond is highly electrophilic. Hydride attack is rapid.
Phase 3: Reaction & Validation
7. Once addition is complete, remove ice bath and allow to warm to Room Temp (RT).
8. Reflux gently for 2–4 hours.
9. In-Process Check (Self-Validating Step): Take an aliquot, quench in micro-tube, extract with hexane. Run GC-MS or IR.
Success Criteria: Disappearance of Si-Cl stretch (~450-500 cm⁻¹) and appearance of strong Si-H stretch (~2130 cm⁻¹).
Phase 4: Quenching & Isolation (The Dangerous Part)
10. Cool mixture to 0°C.
11. Fieser Workup (Modified for Silanes): Slowly add Glauber’s salt (Na₂SO₄·10H₂O) or saturated Na₂SO₄ solution.
Warning: Do not use pure water or acid initially; rapid H₂ evolution can cause foam-over or fire.
Filter the resulting white granular precipitate (Aluminum salts) through a fritted funnel.
Dry filtrate over MgSO₄.
Remove solvent via rotary evaporation (bath temp <30°C, mild vacuum).
Purification: Fractional distillation under reduced pressure. Collect fraction boiling at ~140°C (atm) or equivalent reduced pressure value.
Synthesis Workflow Diagram
Figure 1: Step-by-step workflow for the reduction of Methylphenyldichlorosilane to Methylphenylsilane.
Reactivity & Applications in R&D
Methylphenylsilane is not merely a solvent or end-product; it is a reactive intermediate. Its utility spans two major domains:[3]
In medicinal chemistry, silicon is increasingly used as a bioisostere for carbon (C-Si switch). MePhSiH₂ allows for the introduction of a chiral silicon center (if using chiral catalysts) or a bulky lipophilic group.
Mechanism: Anti-Markovnikov addition across alkenes/alkynes catalyzed by Pt (Karstedt’s catalyst) or Rh.
This is the primary route to Poly(methylphenylsilane) (PMPS). Unlike Wurtz coupling of chlorosilanes (which is hazardous and produces salts), catalytic dehydrogenative coupling of MePhSiH₂ yields H₂ as the only byproduct.
Catalysts: Group 4 metallocenes (Cp₂TiCl₂, Cp₂ZrMe₂).
Product: PMPS is a σ-conjugated polymer used as a hole-transport layer in OLEDs and a photoresist in lithography.
Reactivity Map
Figure 2: Divergent reactivity pathways for Methylphenylsilane in synthesis and materials science.
Safety & Handling (Critical)
Hydrogen Evolution: MePhSiH₂ releases hydrogen gas (
) upon contact with strong bases, Lewis acids, or catalytic surfaces. Ensure reaction vessels are vented to a bubbler or inert line.
Pyrophoricity: While not strictly pyrophoric like SiH₄, methylphenylsilane is highly flammable and can ignite if sprayed or heated near ignition sources.
Storage: Store under Argon/Nitrogen in a fridge (<10°C). Moisture sensitive—hydrolysis leads to siloxane formation (cloudiness/gelation).
References
Sigma-Aldrich. Methylphenylsilane Product Datasheet & SDS. Retrieved from
Aitken, C., Harrod, J. F., & Samuel, E. (1986). Polymerization of primary silanes to linear polysilanes catalyzed by titanocene derivatives. Journal of the American Chemical Society.[4] Link
Corey, J. Y. (2011). Dehydrogenative coupling of silanes. Advances in Organometallic Chemistry.
Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer.
Alfa Chemistry. Methylphenylsilane Properties and Applications. Retrieved from
Technical Monograph: Methylphenylsilane (PhMeSiH₂) Executive Summary Methylphenylsilane (MPS) represents a pivotal organosilicon scaffold in both advanced material synthesis and medicinal chemistry. As a secondary silane...
Executive Summary
Methylphenylsilane (MPS) represents a pivotal organosilicon scaffold in both advanced material synthesis and medicinal chemistry. As a secondary silane featuring both aromatic (phenyl) and aliphatic (methyl) substituents, it offers a unique electronic profile that bridges the stability of tetra-organosilanes and the high reactivity of primary silanes. This guide provides a comprehensive structural analysis, synthesis protocols, and reactivity profiles, tailored for researchers leveraging silicon bioisosteres in drug discovery and catalytic hydrosilylation.
[1][2][3][4][5][6][7][8]
MPS is characterized by a tetrahedral silicon center bonded to a hydride pair, a methyl group, and a phenyl ring. This asymmetry induces a dipole moment and specific steric parameters critical for stereoselective catalysis.
Table 1: Core Physicochemical Properties
Property
Value / Description
IUPAC Name
Methyl(phenyl)silane
CAS Registry Number
766-08-5
Molecular Formula
C₇H₁₀Si
SMILES
C[SiH2]c1ccccc1
Molecular Weight
122.24 g/mol
Density
0.89 g/mL at 25 °C
Boiling Point
140–143 °C
Physical State
Colorless liquid
Solubility
Soluble in ethers (THF, Et₂O), hydrocarbons (Toluene, Hexane); reacts with alcohols/water.[1][2][3]
Structural & Electronic Architecture
The reactivity of MPS is dictated by the electronic interplay between the silicon center and its substituents. Unlike carbon analogues, silicon exhibits hyperconjugation and
- interactions that modulate bond strength and length.
Molecular Geometry
The silicon atom adopts a distorted tetrahedral geometry (
hybridization). The bulky phenyl group expands the C(Ph)-Si-C(Me) bond angle slightly beyond the ideal 109.5°, while the electropositive nature of silicon lengthens the Si-C bonds relative to C-C bonds.
Table 2: Calculated Bond Metrics (DFT/B3LYP)
Bond Type
Bond Length (Å)
Bond Energy (kJ/mol)
Electronic Feature
Si-H
1.48 ± 0.01
~318
Hydridic character; susceptible to oxidative addition.
Si-C(Methyl)
1.86 ± 0.01
~300
Inductive donation (+I) stabilizes cationic transition states.
Si-C(Phenyl)
1.87 ± 0.01
~310
(Si-C) - *(Ph) hyperconjugation stabilizes the HOMO.
Electronic Effects
Hydridic Character: The Si-H bond is polarized with partial negative charge on hydrogen (
), making MPS a hydride donor in ionic reductions (e.g., reduction of carbocations).
Aromatic Interaction: The phenyl ring acts as an electron sink via
- interaction, lowering the LUMO energy and facilitating nucleophilic attack at silicon during hydrolysis or alcoholysis.
Spectroscopic Signature
Accurate identification of MPS relies on detecting the specific Si-H vibrational modes and the magnetic environment of the silicon nucleus.
Infrared Spectroscopy (FT-IR)
The most diagnostic feature is the Si-H stretching vibration, which appears in a "clean" region of the spectrum.
(Si-H): 2120–2150 cm⁻¹ (Strong, sharp).
(Si-Ph): ~1110 cm⁻¹ and 1430 cm⁻¹ (Aromatic ring modes).
(Si-Me): ~1250 cm⁻¹ (Sym.[4] deformation) and ~840 cm⁻¹ (Rocking).[3]
Nuclear Magnetic Resonance (NMR)
¹H NMR (C₆D₆): The Si-H ₂ protons appear as a quartet (due to coupling with Methyl) around
4.2–4.5 ppm with silicon satellites ( Hz).
²⁹Si NMR: The silicon shift is sensitive to the substituent electronegativity. For PhMeSiH₂, the resonance is typically observed between -35 and -45 ppm (relative to TMS). The signal appears as a triplet of quartets due to coupling with two hydrides and three methyl protons.
Synthesis & Purification Workflow
The synthesis of MPS typically involves the reduction of methylphenyldichlorosilane. This protocol ensures high purity by removing chlorosilane residues that poison downstream catalysts.
MPS is a versatile reagent for hydrosilylation—the addition of Si-H across unsaturated bonds (alkenes/alkynes). This reaction is the cornerstone of silicone polymer synthesis and the functionalization of drug molecules.
Mechanism (Chalk-Harrod Cycle)
The reaction is catalyzed by Pt(0) (Karstedt’s catalyst) or Pt(II) (Speier’s catalyst).
Oxidative Addition: Pt(0) inserts into the Si-H bond.
Coordination: The alkene coordinates to the Pt center.
Migratory Insertion: The hydride migrates to the alkene, forming a Pt-Alkyl species (determining regioselectivity).
Reductive Elimination: The C-Si bond forms, regenerating the catalyst.
DOT Diagram 2: Catalytic Cycle
Pharmaceutical Applications: The Silicon Switch
In drug development, MPS serves as a precursor for introducing the methyl-phenyl-silyl moiety, a bioisostere for carbon-based bulky groups (e.g., tert-butyl or isopropyl).
Bioisosterism & Lipophilicity
Replacing a carbon atom with silicon (C/Si switch) alters the drug's physicochemical properties without changing its fundamental topology.
Bond Length: C-Si (1.87 Å) is longer than C-C (1.54 Å), increasing the molecular volume and potentially altering binding affinity.
Lipophilicity: Silicon is more lipophilic than carbon. Incorporating the PhMeSi- group generally increases the LogP, enhancing blood-brain barrier (BBB) penetration.
Metabolic Stability: The Si-C bond is generally stable, but Si-H (if retained) or Si-Heteroatom bonds can be exploited for prodrug strategies where the silicon group is hydrolyzed to a silanol (Si-OH), which is more polar and readily excreted.
Case Study Concept
Consider a drug with a gem-dimethyl phenyl group. Replacing the quaternary carbon with silicon (using MPS as a building block via hydrosilylation of a vinyl precursor) creates a "sila-drug" analogue. This often results in:
Improved potency due to optimized hydrophobic interactions.
Altered metabolic half-life (silanols are distinct metabolic endpoints).
Safety & Handling
Hazards: MPS is flammable and releases hydrogen gas upon contact with strong bases, acids, or moisture (slow hydrolysis).
Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place.
PPE: Flame-retardant lab coat, chemical-resistant gloves (Nitrile), and safety goggles are mandatory.
References
National Institute of Standards and Technology (NIST). Silicon-Hydrogen Bond Metrics and Vibrational Frequencies. Computational Chemistry Comparison and Benchmark Database. Available at: [Link]
Gelest, Inc. Organosilicon Compounds: Spectra-Structure Correlations (IR & NMR). Available at: [Link][2]
Chatgilialoglu, C.Organosilanes in Radical Chemistry. Wiley-Interscience, 2004. (General reference for Si-H reactivity).
Ramesh, R., & Reddy, D. S. Silicon-switch approach in drug discovery: from concept to clinical trials. Journal of Medicinal Chemistry. Available at: [Link]
Topic: Methylphenylsilane: Technical Identification, Synthesis, and Application Guide Content Type: Technical Monograph Audience: Research Chemists, Process Engineers, and Drug Discovery Scientists Executive Summary Meth...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Methylphenylsilane: Technical Identification, Synthesis, and Application Guide
Content Type: Technical Monograph
Audience: Research Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary
Methylphenylsilane (
) is a secondary organosilane characterized by its high reactivity toward unsaturated bonds and its utility as a mild reducing agent. Unlike tertiary silanes (e.g., ) which are often used for steric bulk, methylphenylsilane offers a unique balance of steric accessibility and hydride equivalents (2 H per molecule). It serves as a critical building block in the synthesis of silicon-containing pharmacophores and advanced materials, particularly where the introduction of a stereogenic silicon center is required.
This guide provides a rigorous technical breakdown of the compound's identification, synthesis, and application, moving beyond basic data to provide actionable experimental insights.
Chemical Identity & Physical Properties[1][2]
Accurate identification is the first step in any rigorous protocol. Methylphenylsilane is a colorless liquid with a characteristic acrid odor, often confused with its dichloro-precursor or disiloxane byproducts.
Table 1: Core Chemical Data
Property
Specification
Chemical Name
Methylphenylsilane
CAS Number
766-08-5
Molecular Formula
Molecular Weight
122.24 g/mol
Structure
Boiling Point
140–143 °C (at 760 mmHg)
Density
0.89 g/mL (at 25 °C)
Refractive Index
1.506
Solubility
Soluble in ethers, THF, toluene, hexane; reacts with water/alcohols.[1][2]
Spectroscopic Characterization (The "Fingerprint")[5][6]
For the research scientist, purity verification is paramount. The following spectral data provides the "fingerprint" necessary to distinguish Methylphenylsilane from its oxidized byproducts (silanols/siloxanes).
Infrared Spectroscopy (FT-IR)
The most diagnostic feature is the Silicon-Hydrogen bond stretch.
: Strong absorption band at 2130–2150 cm⁻¹ .
Absence of OH : A broad band at 3400 cm⁻¹ indicates hydrolysis to silanol (
), signaling decomposition.
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for structure validation.
H NMR (300 MHz, ):
7.30–7.60 ppm (Multiplet, 5H): Phenyl ring protons.
4.30–4.50 ppm (Multiplet/Quartet, 2H): The protons. This signal is split by the methyl group and often appears as a complex multiplet due to satellites ( Hz).
0.40–0.50 ppm (Doublet/Triplet, 3H): The group. Split by the two protons on silicon ( Hz).
Si NMR:
-35 to -40 ppm: Characteristic range for secondary silanes ().
Coupling: Without proton decoupling, this signal appears as a triplet due to coupling with the two directly attached protons.
Visualization: Identification Decision Tree
The following diagram outlines the logical flow for verifying the identity and purity of a Methylphenylsilane sample.
Figure 1: Analytical workflow for validating Methylphenylsilane purity, distinguishing it from common hydrolysis products.
Synthesis Protocol
While commercially available, high-purity Methylphenylsilane is often synthesized in-house to avoid the polysiloxane impurities found in aged commercial stocks. The standard route involves the reduction of Dichloro(methyl)phenylsilane.
The primary utility of Methylphenylsilane lies in Hydrosilylation —the addition of the Si-H bond across alkenes or alkynes. This reaction is catalyzed by transition metals (Pt, Rh, Ir) and follows the Chalk-Harrod mechanism.[3]
Why Methylphenylsilane?
Atom Economy: It provides two hydride equivalents, allowing for double functionalization or polymer formation if stoichiometry is adjusted.
Stereoelectronics: The phenyl group provides UV chromophore activity (useful for HPLC detection of the product) and moderate steric hindrance, influencing regioselectivity (anti-Markovnikov).
Visualization: Hydrosilylation Mechanism
The following diagram illustrates the catalytic cycle using a Platinum(0) catalyst (e.g., Karstedt's catalyst).
Figure 2: The Chalk-Harrod mechanism for the hydrosilylation of an alkene using Methylphenylsilane.
Safety & Handling
Methylphenylsilane poses specific hazards that must be managed through engineering controls.
Flammability: Flash point is approx. 25°C (closed cup). Vapors can form explosive mixtures with air.
H2 Evolution: In the presence of bases, amines, or Lewis acids, Si-H bonds can dehydrogenate or hydrolyze, releasing flammable hydrogen gas.
Storage: Store under an inert atmosphere (Nitrogen or Argon) in a cool, dry place. Moisture causes slow hydrolysis to siloxanes and
"spectroscopic data of methyl-phenyl-silane (NMR, IR, Mass Spec)"
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl-Phenyl-Silane Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the spectrosc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl-Phenyl-Silane
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for methyl-phenyl-silane (C₇H₁₀Si), a fundamental organosilicon compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core analytical techniques used for its structural elucidation and purity assessment: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ²⁹Si), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the interpretation of spectral data, the causality behind experimental choices, and detailed, field-proven protocols.
Introduction: The Analytical Imperative for Methyl-Phenyl-Silane
Methyl-phenyl-silane (CAS No. 766-08-5) is a versatile organosilane building block.[1] Its unique structure, featuring both aliphatic (methyl) and aromatic (phenyl) substituents bonded to a silicon hydride center, makes it a valuable precursor in organic synthesis and polymer chemistry. The reactivity of the silicon-hydrogen (Si-H) bond is central to its utility, allowing for hydrosilylation reactions and the formation of new silicon-carbon, silicon-oxygen, and silicon-nitrogen bonds.
Given its reactivity, a precise and unambiguous characterization of methyl-phenyl-silane is paramount to ensure its identity, purity, and suitability for downstream applications. Spectroscopic methods provide a non-destructive, detailed molecular fingerprint. This guide synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to construct a complete analytical portrait of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei. For methyl-phenyl-silane, ¹H, ¹³C, and ²⁹Si NMR are all highly informative.
¹H NMR Spectroscopy
Proton NMR provides a quantitative map of the hydrogen atoms in the molecule. The spectrum is characterized by three distinct regions corresponding to the methyl, silicon-hydride, and phenyl protons.
Interpretation and Causality:
Methyl Protons (CH₃): These protons appear as a doublet due to coupling with the single silicon-hydride proton. The chemical shift is in the upfield region, typical for protons on a carbon attached to silicon.
Silicon-Hydride Proton (Si-H): This proton exhibits a characteristic quartet splitting pattern due to coupling with the three methyl protons. Its chemical shift is significantly influenced by the electronegativity of the substituents on the silicon atom.[2]
Phenyl Protons (C₆H₅): The aromatic protons typically appear as a complex multiplet in the downfield region (7.0-8.0 ppm). The protons ortho to the silicon atom are often shifted slightly downfield compared to the meta and para protons.
Table 1: Summary of ¹H NMR Data for Methyl-Phenyl-Silane
Signal Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Methyl (Si-CH₃)
~0.4 - 0.6
Doublet
~3-4
3H
Silicon-Hydride (Si-H)
~4.2 - 4.5
Quartet
~3-4
1H
Phenyl (Ar-H)
~7.2 - 7.6
Multiplet
-
5H
¹³C NMR Spectroscopy
Carbon-13 NMR complements the ¹H NMR data by providing information about the carbon skeleton. Due to the low natural abundance of ¹³C, signal acquisition is less sensitive than for ¹H NMR.
Interpretation and Causality:
Methyl Carbon (Si-CH₃): This carbon appears at a very high field (negative ppm value is possible) due to the electropositive nature of silicon.
Phenyl Carbons (C₆H₅): Four distinct signals are expected for the phenyl group: one for the ipso-carbon (directly attached to Si), one for the ortho-carbons, one for the meta-carbons, and one for the para-carbon. The ipso-carbon signal is often broad and of lower intensity.
Table 2: Summary of ¹³C NMR Data for Methyl-Phenyl-Silane
Signal Assignment
Chemical Shift (δ, ppm)
Methyl (Si-CH₃)
~ -5.0 to -2.0
para-Carbon
~128.0
meta-Carbons
~129.5
ortho-Carbons
~134.0
ipso-Carbon
~135.0
²⁹Si NMR Spectroscopy
Silicon-29 NMR directly probes the silicon environment. However, the low natural abundance (4.7%) and potentially long relaxation times of the ²⁹Si nucleus present challenges.[3] Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) are often employed to enhance signal intensity by transferring magnetization from the more abundant protons.[4]
Interpretation and Causality:
The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents. For tetracoordinate silicon compounds, shifts can range widely.[5] For methyl-phenyl-silane, a single resonance is expected. The observed shift of approximately -35 to -40 ppm is consistent with a silicon atom bonded to one hydrogen, one methyl, and one phenyl group.
Table 3: Summary of ²⁹Si NMR Data for Methyl-Phenyl-Silane
Signal Assignment
Chemical Shift (δ, ppm)
Coupling
Si-H
~ -35 to -40
Coupled spectrum shows splitting from H atoms
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy.
Sample Preparation:
Accurately weigh 5-10 mg of methyl-phenyl-silane for ¹H NMR (15-25 mg for ¹³C and ²⁹Si) into a clean, dry NMR tube.[6]
Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample without reacting with it.[6]
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for chemical shifts.[7]
Cap the tube and gently agitate to ensure complete dissolution.
Instrument Setup:
Insert the sample into the NMR spectrometer.
Lock onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.[6]
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
Data Acquisition:
For ¹H NMR: Acquire data using a standard single-pulse experiment. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.
For ¹³C NMR: Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans are required due to lower sensitivity.
For ²⁹Si NMR: Employ an INEPT or DEPT pulse sequence to enhance the signal. This is often necessary to obtain a spectrum with an adequate signal-to-noise ratio in a reasonable amount of time.[4]
Visualization: NMR Structural Relationship
The following diagram illustrates the molecular structure and the distinct environments probed by NMR spectroscopy.
Caption: Molecular structure of methyl-phenyl-silane with key NMR-active groups highlighted.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally powerful and rapid technique for identifying the presence of key functional groups.[8][9]
Interpretation and Causality:
The IR spectrum of methyl-phenyl-silane is dominated by a few very characteristic absorption bands.
Si-H Stretch: This is often the most diagnostic peak. It appears as a strong, sharp band in a relatively uncluttered region of the spectrum. Its position is sensitive to the electronegativity of other substituents on the silicon.[8]
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.
Aromatic C=C Stretches: A series of bands in the 1600-1430 cm⁻¹ region are characteristic of the phenyl ring.
Si-CH₃ Bending: A sharp, strong band around 1250 cm⁻¹ is a reliable indicator of a methyl group attached to a silicon atom.[8]
Aromatic C-H Bending (Out-of-Plane): Strong bands in the 750-700 cm⁻¹ region indicate a monosubstituted benzene ring.
Table 4: Characteristic IR Absorption Bands for Methyl-Phenyl-Silane
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode Assignment
~2140
Strong, Sharp
Si-H Stretch
3070-3010
Medium
Aromatic C-H Stretch
2980-2900
Medium
Aliphatic C-H Stretch (Methyl)
~1590, ~1485, ~1430
Medium-Strong
Aromatic C=C Ring Stretch
~1250
Strong, Sharp
Si-CH₃ Symmetric Bend
~1120
Strong
Si-Phenyl Stretch
~730, ~700
Strong
Aromatic C-H Out-of-Plane Bend (Monosubstituted)
Experimental Protocol: IR Data Acquisition
Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples as it requires minimal sample preparation.[10] Alternatively, a spectrum can be obtained by placing a drop of the neat liquid between two KBr or NaCl salt plates.
Background Collection: First, a background spectrum of the empty ATR crystal (or clean salt plates) is recorded. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the accessory itself.
Sample Analysis:
Apply a small drop of methyl-phenyl-silane directly onto the ATR crystal.
Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.[10]
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.
Visualization: IR Analysis Workflow
Caption: A streamlined workflow for acquiring and interpreting an IR spectrum using ATR.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns upon ionization. For a volatile compound like methyl-phenyl-silane, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most common technique.[11][12]
Interpretation and Causality:
Under 70 eV electron impact, methyl-phenyl-silane will ionize to form a molecular ion (M⁺˙), which can then undergo a series of fragmentation steps. The relative weakness of the Si-H bond compared to Si-C and C-C bonds often dictates the initial fragmentation pathways.[13]
Molecular Ion (M⁺˙): The peak corresponding to the intact molecule with one electron removed. For C₇H₁₀Si, this will be at m/z 122.
[M-1]⁺: Loss of the hydrogen atom from the silicon is a very common and often facile fragmentation, leading to a prominent peak at m/z 121.
[M-15]⁺: Loss of a methyl radical (•CH₃) results in a fragment at m/z 107.
Phenyl-containing fragments: The phenyl group itself (C₆H₅⁺) at m/z 77 is a common fragment in the mass spectra of phenyl-containing compounds.
Table 5: Predicted Key Fragments in the EI Mass Spectrum of Methyl-Phenyl-Silane
m/z (Mass-to-Charge)
Proposed Fragment Ion
Identity of Lost Neutral
122
[C₇H₁₀Si]⁺˙
(Molecular Ion)
121
[C₇H₉Si]⁺
H•
107
[C₆H₇Si]⁺
CH₃•
93
[C₆H₅Si]⁺
CH₄ (rearrangement)
77
[C₆H₅]⁺
CH₃SiH•
Experimental Protocol: GC-MS Analysis
Given that silanes can be sensitive to air and moisture, proper handling is essential.[14]
Sample Preparation: Prepare a dilute solution of methyl-phenyl-silane (e.g., 100 ppm) in a volatile, high-purity solvent like hexane or dichloromethane.
GC Separation:
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
Use a non-polar capillary column (e.g., DB-5ms) suitable for separating volatile organic compounds.
Employ a temperature program, for example: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C.
MS Detection (EI):
The column effluent is directed into the ion source of the mass spectrometer.
The standard electron energy for EI is 70 eV.
The mass analyzer (e.g., a quadrupole or Orbitrap) scans a mass range, typically from m/z 40 to 300, to detect the molecular ion and its fragments.
It is critical to ensure the MS vacuum system is performing well to minimize background and reactions with residual water, which can sometimes cause unexpected silane ions.[15]
Visualization: Proposed MS Fragmentation Pathway
Caption: A plausible electron ionization (EI) fragmentation pathway for methyl-phenyl-silane.
Conclusion
The spectroscopic characterization of methyl-phenyl-silane is a clear demonstration of modern analytical chemistry's power. ¹H, ¹³C, and ²⁹Si NMR spectroscopy collectively provide an unambiguous map of the molecule's covalent framework. Infrared spectroscopy offers rapid confirmation of essential functional groups, most notably the reactive Si-H bond. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. Together, these techniques provide a robust, self-validating system for the comprehensive analysis of methyl-phenyl-silane, ensuring its quality and reliability for scientific and industrial applications.
References
Sproß, J. (2014). Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry. Journal of Visualized Experiments, (91), 51858. [Link]
ResearchGate. (n.d.). Multiple receiver experiments for NMR spectroscopy of organosilicon compounds. Retrieved from ResearchGate. [Link]
Fagan, P. J., et al. (n.d.). Phenylsilane as a safe, versatile alternative to hydrogen for the synthesis of actinide hydrides. Royal Society of Chemistry. [Link]
ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved from ResearchGate. [Link]
Heine, T., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 356(5-6), 501-508. [Link]
NIST. (n.d.). Silane, methyldiphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
ChemSrc. (2025). Methyl(phenyl)silane. Retrieved from [Link]
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
NIST. (n.d.). Silane, phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
Diehl, P., et al. (1969). The Mass Spectra of Silane and the Methylsilanes. Organic Mass Spectrometry, 2(10), 1021-1028. [Link]
Lotus Consulting. (2012). Calibration Standards for Measurement of Volatile Siloxanes in Anaerobic Digester and Landfill Gases Using Permeation Tubes. Retrieved from [Link]
Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Pressure Sensitive Tape Council. (n.d.). IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. Retrieved from [Link]
Lin, Y. S., et al. (2024). Investigation of unexpected silane ions caused by gas-phase reactions in Orbitrap gas chromatography-mass spectrometry. Rapid Communications in Mass Spectrometry, 38(12), e9749. [Link]
"physical properties of methyl-phenyl-silane (boiling point, density)"
An In-depth Guide to the Physical Properties of Methyl-phenyl-silane Authored by: Dr. Gemini, Senior Application Scientist Introduction Methyl-phenyl-silane (CAS No: 766-08-5), a key organosilicon compound, holds a signi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Guide to the Physical Properties of Methyl-phenyl-silane
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
Methyl-phenyl-silane (CAS No: 766-08-5), a key organosilicon compound, holds a significant position in synthetic chemistry due to the unique reactivity conferred by its silicon-hydrogen (Si-H) bond, alongside the steric and electronic influence of its methyl and phenyl substituents. An accurate understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective application in research and development, particularly in the synthesis of complex molecules and polymers. This guide provides a detailed examination of these properties, grounded in established data, to support researchers, chemists, and professionals in drug development and materials science.
Core Physical Properties: A Summary
The defining physical characteristics of a compound are a direct manifestation of its molecular structure. For methyl-phenyl-silane, the interplay between the covalent radius of silicon, the aromatic phenyl ring, and the aliphatic methyl group dictates its bulk properties.
Property
Value
Conditions
Source(s)
Boiling Point
139 - 143 °C
At standard atmospheric pressure (approx. 760 mmHg)
Molecular Structure and its Influence on Physical Properties
The physical behavior of methyl-phenyl-silane is a direct consequence of its molecular architecture. The central silicon atom is bonded to a methyl group, a phenyl group, and two hydrogen atoms. This specific arrangement governs the intermolecular forces, which in turn determine properties like boiling point and density.
The phenyl group, being a large, polarizable aromatic system, contributes significantly to London dispersion forces, the primary intermolecular attraction for nonpolar molecules. The methyl group adds to the molecular volume, while the Si-H bonds introduce a degree of polarity. However, the overall molecule is considered to be of low polarity. Its boiling point is notably similar to toluene, where a carbon atom is replaced by silicon, illustrating the comparable influence of the phenyl and methyl groups on intermolecular attractions in both structures[3].
Caption: Molecular structure of methyl-phenyl-silane and its key functional groups influencing physical properties.
In-Depth Analysis of Physical Properties
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For methyl-phenyl-silane, the reported boiling point is consistently in the range of 139-143°C at or near standard atmospheric pressure.[4][1][2]
The slight variation in these values can be attributed to minor differences in experimental pressure and sample purity. The value is a reflection of the energy required to overcome the intermolecular van der Waals forces, primarily London dispersion forces, between molecules in the liquid phase. The presence of the phenyl group is the dominant factor in establishing this relatively moderate boiling point.
Density
Density is a measure of mass per unit volume and is influenced by both the molecular weight of the compound and how efficiently its molecules pack together.
The density of methyl-phenyl-silane is slightly less than that of water. This value is consistent with a liquid organic compound of its molecular weight. The efficient packing of the molecules is somewhat hindered by the non-planar arrangement of the substituents around the central silicon atom, leading to a density typical for such organosilanes.
Standard Protocol for Physical Property Determination
To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. The following outlines a typical workflow for determining the boiling point and density of a liquid sample like methyl-phenyl-silane in a laboratory setting.
Experimental Workflow
Caption: Standard laboratory workflow for determining boiling point and density.
Step-by-Step Methodology
I. Boiling Point Determination (Distillation Method)
Apparatus Setup: A standard simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer placed correctly (top of the bulb level with the side arm of the distillation head), and a receiving flask.
Sample Preparation: The round-bottom flask is charged with a sample of methyl-phenyl-silane and a few boiling chips to ensure smooth boiling.
Heating: The flask is gently heated using a heating mantle. The distillation rate should be controlled to about 1-2 drops per second into the receiving flask.
Data Collection: The temperature is recorded when it stabilizes as the liquid is actively boiling and condensing. This stable temperature is the boiling point. Simultaneously, the ambient atmospheric pressure is recorded using a barometer.
Rationale: This method identifies the temperature at which the liquid and vapor phases are in equilibrium at a given pressure. The use of boiling chips prevents bumping and ensures an accurate temperature reading.
II. Density Determination (Pycnometer Method)
Preparation: A pycnometer (a flask with a specific, known volume) is thoroughly cleaned, dried, and weighed empty (m₁). The laboratory temperature is stabilized and recorded (e.g., 25 °C).
Calibration: The pycnometer is filled with deionized water and weighed (m₂). The density of water at the recorded temperature is known, allowing for precise calculation of the pycnometer's volume.
Sample Measurement: The pycnometer is emptied, dried, and then filled with methyl-phenyl-silane and weighed again (m₃).
Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (m₃ - m₁) / V, where V is the calibrated volume of the pycnometer.
Rationale: The pycnometer method is a highly accurate technique for determining the density of liquids by precisely measuring the mass of a known volume. Temperature control is critical as density is temperature-dependent.
Conclusion
The physical properties of methyl-phenyl-silane, namely its boiling point of approximately 139-143 °C and a density of around 0.89 g/mL at 25 °C, are well-defined and directly correlated with its molecular structure. These parameters are fundamental for its handling, purification via distillation, and use in chemical reactions, providing the necessary data for process design, safety assessments, and theoretical modeling in various scientific and industrial applications.
The Silicon Switch: A Technical Guide to Methyl vs. Phenyl Effects in Silanes
Topic: Electronic and Steric Effects of Methyl and Phenyl Groups in Silanes Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the architectu...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Electronic and Steric Effects of Methyl and Phenyl Groups in Silanes
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the architecture of small molecules—whether for organic synthesis, materials science, or medicinal chemistry—the silicon atom offers a unique pivot point. While carbon and silicon share Group 14 valency, their behavior diverges sharply due to silicon’s larger covalent radius (1.11 Å vs. 0.77 Å for C), lower electronegativity (1.90 vs. 2.55 for C), and accessibility of d-orbitals (or low-lying
orbitals).
This guide dissects the two most common substituents on silicon: the Methyl (Me) and Phenyl (Ph) groups. We move beyond basic textbook definitions to explore how these groups modulate the electronic landscape (induction, hyperconjugation) and steric profile (cone angles, shielding) of silanes. We further apply these principles to practical workflows in protecting group strategy and bioisosteric drug design.
Fundamental Physicochemical Properties
To rationally select between a trimethylsilyl (TMS) and a triphenylsilyl (TPS) group, one must quantify their differences.
2.1. The Steric Paradox
A common misconception is that because silicon is larger than carbon, silyl groups always exert massive steric pressure. In reality, the bond length extension often relieves steric strain that would be fatal in carbon analogs.
Bond Lengths: The Si–C bond (~1.87 Å) is significantly longer than the C–C bond (~1.54 Å). This pushes the substituents further away from the reactive center.
The "A-Value" Inversion: In cyclohexane conformational analysis, a tert-butyl group (
) effectively locks the ring (A-value > 5 kcal/mol). However, a trimethylsilyl group () has a much lower A-value (~2.5 kcal/mol). The longer Si–C bond reduces 1,3-diaxial interactions, making "effectively smaller" than in this context.
Table 1: Comparative Steric Parameters
Parameter
(Trimethylsilyl)
(Triphenylsilyl)
Context / Implication
Tolman Cone Angle ()
~118°
~145°
provides significantly more shielding of the Si center (e.g., in catalysis).
Effective A-Value
~2.5 kcal/mol
> 5.0 kcal/mol
is surprisingly mobile; is a rigid conformational anchor.
Si–C Bond Length
1.87 Å
1.89 Å
Phenyl rings are slightly further out, but their 2D-planar bulk compensates to create a "wall."
2.2. The Electronic Landscape
Silicon is electropositive, making silyl groups generally electron-donating relative to carbon. However, the substituents on silicon fine-tune this donation.
Inductive Effects (
):
Methyl: Electron-releasing (
). A group is a strong -donor.
Phenyl: Electron-withdrawing (
) relative to methyl. The carbons of the phenyl ring pull electron density from the silicon atom, making the silicon center more Lewis acidic (electrophilic) than in the methyl analog.
Hyperconjugation (
): The "Beta-Silicon Effect" stabilizes -carbocations. This effect is maximized by electron-rich ligands (Methyl). Phenyl groups, being electron-withdrawing, slightly attenuate the -silicon stabilization compared to alkyl groups, though the effect remains strong relative to hydrogen.
Weakly Electron Donating (Inductive + Hyperconjugation)
+0.01 (est)
+0.05 (est)
Neutral / Weakly Electron Withdrawing (due to Phenyl )
-0.20
-0.10
Strongly Electron Donating
Reactivity Profiles & Mechanistic Implications
3.1. Silyl Protecting Groups: Acid vs. Base Stability
The choice between TBDMS (tert-butyldimethylsilyl) and TBDPS (tert-butyldiphenylsilyl) is the classic application of Me vs. Ph tuning.
Acid Stability (TBDPS > TBDMS):
Mechanism:[1][2] Acid hydrolysis involves protonation of the silyl ether oxygen.
Effect: The Phenyl groups in TBDPS are electron-withdrawing (
). This reduces the basicity of the ether oxygen, making it harder to protonate. Combined with the massive steric bulk of three phenyl rings shielding the oxygen, TBDPS is approx. 100–250x more stable to acid than TBDMS.
Base/Fluoride Stability (TBDMS > TBDPS):
Mechanism:[1][2][3] Base hydrolysis or Fluoride cleavage involves nucleophilic attack directly on the Silicon atom.
Effect: The electron-withdrawing Phenyl groups in TBDPS make the Silicon atom more electrophilic (more positive partial charge). Despite the steric bulk, this electronic activation makes TBDPS more susceptible to nucleophilic attack (like
or ) compared to the electron-rich TBDMS.
Figure 1: Decision Logic for Protecting Group Selection based on Electronic/Steric Trade-offs.
Application Case Study: The "Silicon Switch" in Drug Design
Replacing a carbon center with silicon (Bioisosterism) alters pharmacokinetics without drastically changing pharmacodynamics.
Case Study: Sila-Haloperidol
Modification: The quaternary carbon in the piperidine ring of Haloperidol is replaced with Silicon.
Steric Impact: The C–Si bond is longer, slightly altering the "pucker" of the piperidine ring.
Metabolic Impact:
Haloperidol:[4] Metabolized to a toxic pyridinium species (via oxidative dehydration).
Sila-Haloperidol:[4] The C–Si bond prevents the formation of the stable pyridinium aromatic system. The metabolic pathway shifts entirely, eliminating neurotoxic metabolites.
Lipophilicity: Sila-substitution generally increases
(lipophilicity) by ~0.5 units, improving blood-brain barrier penetration.
Experimental Protocols
Protocol 1: Competitive Hydrolysis Assay (NMR)
A self-validating method to quantify the relative stability of Methyl- vs. Phenyl-substituted silanes.
Objective: Determine the relative rate constants (
) for the acid-catalyzed hydrolysis of vs. .
Reagents:
Silane A: Dimethylphenylsilane (
)
Silane B: Triphenylsilane (
)
Solvent:
-THF (0.5 mL)
Catalyst:
-Toluenesulfonic acid (TsOH) (10 mol%)
Internal Standard: Dodecane (10
L)
Quenching Agent:
(excess)
Workflow:
Baseline NMR: In an NMR tube, dissolve equimolar amounts (0.1 mmol) of Silane A and Silane B in
-THF. Add Dodecane. Acquire a NMR spectrum (). Integrate the Si–H peaks (typically 4.5–5.5 ppm).
Initiation: Add
TsOH (dissolved in minimal THF) and 5 equivalents of . Shake vigorously.
Monitoring: Insert into NMR probe heated to 25°C. Acquire spectra every 5 minutes for 2 hours.
Data Analysis: Plot
vs. time. The slope corresponds to the pseudo-first-order rate constant .
Expectation:
will hydrolyze faster than due to the lack of steric shielding, despite the electronic deactivation of the phenyl group.
Protocol 2: Visualizing the Beta-Silicon Effect
Demonstrating the electronic stabilization of carbocations.
Workflow:
Synthesize
-silyl alcohol: 2-(trimethylsilyl)ethanol and 2-(triphenylsilyl)ethanol.
Treat both with concentrated
.
Observation:
The Trimethylsilyl derivative undergoes rapid Peterson elimination to form ethylene.
The Triphenylsilyl derivative reacts significantly slower. The electron-withdrawing phenyl rings destabilize the developing
-cationic character required for the transition state, relative to the electron-donating methyls.
References
Tolman, C. A. (1977).[5] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. Link
Hanessian, S., & Lavallee, P. (1975). The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry, 53(19), 2975–2977. Link
Tacke, R., et al. (2008). Sila-haloperidol: A Silicon Analogue of the Dopamine (D2) Receptor Antagonist Haloperidol. ChemMedChem, 3(1), 152–156. Link
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
Methylphenylsilane (MePhSiH2) is a highly versatile secondary silane that occupies a unique mechanistic and steric niche in organosilicon chemistry. While primary silanes (e.g., phenylsilane) often suffer from over-reactivity and poor chemoselectivity, and bulky secondary silanes (e.g., diphenylsilane) can sterically hinder sequential functionalizations, MePhSiH2 provides a "Goldilocks" profile.
The causality behind selecting MePhSiH2 lies in its dual Si–H bonds and its inherent steric asymmetry (a small methyl group paired with a larger phenyl ring). This asymmetry is critical when interfacing with chiral catalyst pockets to induce high enantiomeric excess (ee) in ketone reductions[1]. Furthermore, in the synthesis of complex organosilicon materials, the secondary nature of MePhSiH2 allows it to perform sequential dihydrosilylations where primary or tertiary silanes fail[2].
Logical relationship between MePhSiH2 properties and reaction outcomes.
Quantitative Performance Data
The following table summarizes the comparative performance of MePhSiH2 across various catalytic systems and substrate classes, highlighting its specific utility in modern synthetic protocols.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific analytical checkpoints that must be met before proceeding to subsequent steps, thereby preventing the compounding of experimental errors.
Protocol A: Ni-Catalyzed Sequential Dihydrosilylation of Alkynes
This protocol exploits the specific reactivity of MePhSiH2 to achieve a second hydrosilylation on an intermediate (E)-vinylsilane, a step where primary and tertiary silanes exhibit negligible performance[2].
Reagents:
Aliphatic alkyne (1.0 equiv, e.g., 0.2 mmol)
Diphenylsilane (Ph2SiH2, 1.5 equiv)
Methylphenylsilane (MePhSiH2, 1.5 equiv)
Ni(acac)2 catalyst (5 mol%)
Step-by-Step Methodology:
Initiation: In a reaction vial under atmospheric conditions, combine the aliphatic alkyne (1.0 equiv) and Ni(acac)2 (5 mol%).
First Hydrosilylation: Add Ph2SiH2 (1.5 equiv) neat. Stir the mixture at room temperature for exactly 60 minutes.
Validation Checkpoint 1 (In-situ NMR): Withdraw a 10 µL aliquot, dilute in CDCl3, and analyze via 1H NMR. Causality: You must confirm the complete disappearance of the alkyne proton signals and the appearance of the (E)-vinylsilane olefinic protons. Proceeding without this validation will result in competitive parallel reactions and complex product mixtures.
Second Hydrosilylation: Upon validation of step 3, add MePhSiH2 (1.5 equiv) directly to the same reaction pot. Stir at room temperature until completion (typically 2-4 hours).
Isolation: Purify the crude mixture via silica gel flash chromatography to isolate the unsymmetrical 1,1-disilane.
Validation Checkpoint 2: Confirm the final structure via 13C NMR, specifically looking for the distinct chemical shifts of the two different silicon environments (diphenyl vs. methylphenyl).
Catalytic workflow for Ni-catalyzed sequential dihydrosilylation.
Protocol B: Ti-Catalyzed Asymmetric Hydrosilylation of Dialkyl Ketones
The asymmetric reduction of prochiral ketones is highly sensitive to the steric qualities of the substrate's alkyl groups. MePhSiH2 is utilized here because its steric profile perfectly complements the S,S-[1,2-bis(tetrahydroindenyl)ethane]titanium catalyst pocket, driving enantioselective hydride transfer[1].
Catalyst Activation: In a glovebox, dissolve the Ti-precatalyst in anhydrous THF. Activate the catalyst using a standard reductant (e.g., n-BuLi) to generate the active Ti(III) hydride species.
Substrate Addition: Cool the reaction mixture to -78 °C. Slowly add the dialkyl ketone (1.0 equiv) followed by dropwise addition of MePhSiH2 (1.2 equiv).
Hydrosilylation: Allow the reaction to slowly warm to room temperature over 12 hours.
Validation Checkpoint 1 (TLC/GC-MS): Monitor the consumption of the ketone. The formation of the silyl ether intermediate must be confirmed before quenching. Causality: Premature quenching will result in unreacted starting material, artificially lowering the isolated yield and complicating ee% analysis.
Hydrolysis: Quench the reaction with a 1M TBAF (Tetrabutylammonium fluoride) solution or acidic workup to cleave the Si-O bond, releasing the free chiral alcohol.
Validation Checkpoint 2 (Chiral GC/HPLC): Analyze the purified alcohol using a chiral stationary phase. The presence of the major enantiomer (up to 70% ee for c-pentylethylketone) validates the steric transfer from the Ti-MePhSiH2 complex[1].
References
1.[1] Mechanism of ketone hydrosilylation using NHC–Cu(I) catalysts: a computational study (Note: Source discusses S,S-[1,2-Bis(tetrahydroindenyl)ethane]titanium-based catalysts). ResearchGate.[Link]
2.[2] Nickel-Catalyzed Mono- and Dihydrosilylation of Aliphatic Alkynes in Aqueous and Aerobic Conditions. ACS Catalysis.[Link]
3.[4] Access to Unsaturated Organogermanes via (De)Hydrosilylation Mediated by Cobalt Complexes. PMC - NIH.[Link]
4.[3] Cobalt-catalyzed synthesis of silyl ethers via cross-dehydrogenative coupling between alcohols and hydrosilanes. Taylor & Francis.[Link]
Application Notes and Protocols: Methyl-Phenyl-Silane as a Reducing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl-phenyl-silane (MePhSiH₂) is emerging as a versatile and selective reducing agent in modern organic synthesis. As a member of the organos...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-phenyl-silane (MePhSiH₂) is emerging as a versatile and selective reducing agent in modern organic synthesis. As a member of the organosilane family, it offers a favorable balance of reactivity, selectivity, and improved handling characteristics compared to more pyrophoric and less selective metal hydride reagents. Its utility spans the reduction of a wide array of functional groups, including carbonyls, imines, and amides, and it plays a crucial role in catalytic hydrosilylation reactions. The phenyl group influences the electronic properties of the silicon center, while the methyl group provides steric differentiation, contributing to its unique reactivity profile.
This guide provides an in-depth exploration of methyl-phenyl-silane as a reducing agent, detailing its mechanistic underpinnings, substrate scope, and practical application through detailed protocols. The information presented herein is intended to equip researchers with the knowledge to effectively and safely implement this reagent in their synthetic endeavors.
Mechanistic Principles of Silane Reductions
The reductive capability of methyl-phenyl-silane, like other hydrosilanes, is centered on the transfer of a hydride (H⁻) from the silicon atom to an electrophilic center. The mechanism of this transfer can be broadly categorized into several pathways, often dictated by the choice of catalyst and substrate.
1. Acid-Catalyzed Reductions: In the presence of a Brønsted or Lewis acid, the substrate, typically a carbonyl compound, is activated, rendering it more electrophilic. The silane then delivers the hydride to the activated substrate. For instance, the reduction of a ketone to an alcohol is facilitated by the protonation of the carbonyl oxygen, which increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the silane.[1][2]
2. Transition Metal-Catalyzed Hydrosilylation: This is a powerful and widely used method for the reduction of various unsaturated functional groups, including alkenes, alkynes, carbonyls, and imines.[3] The mechanism generally involves the oxidative addition of the Si-H bond to a low-valent transition metal center, followed by migratory insertion of the unsaturated substrate into the metal-hydride or metal-silyl bond. Reductive elimination then furnishes the silylated product and regenerates the catalyst. Subsequent hydrolysis or other workup procedures can release the reduced organic molecule. A variety of transition metals, including platinum, rhodium, ruthenium, copper, and iron, have been employed to catalyze these transformations, with the choice of metal and ligand influencing the regio- and stereoselectivity of the reaction.[4][5][6]
3. Base-Catalyzed or Nucleophilic Activation: In some instances, a nucleophilic catalyst, such as a fluoride ion, can activate the silane by forming a hypervalent silicon intermediate. This pentacoordinate species is a more potent hydride donor and can reduce a range of functional groups.[7]
Visualizing the Catalytic Cycle of Hydrosilylation
Caption: Generalized catalytic cycle for the hydrosilylation of an unsaturated substrate.
Applications in Organic Synthesis
Reduction of Carbonyl Compounds
Methyl-phenyl-silane is an effective reagent for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. The choice of catalyst and reaction conditions can influence the chemoselectivity of the reduction.
Protocol 1: Lewis Acid-Catalyzed Reduction of an Aromatic Ketone
This protocol describes the reduction of acetophenone to 1-phenylethanol using methyl-phenyl-silane in the presence of a catalytic amount of a Lewis acid.
Materials:
Acetophenone
Methyl-phenyl-silane
Anhydrous Dichloromethane (DCM)
Titanium(IV) isopropoxide
Argon or Nitrogen atmosphere
Standard glassware for inert atmosphere reactions
Procedure:
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add acetophenone (1.0 mmol) and anhydrous DCM (10 mL).
Cool the solution to 0 °C in an ice bath.
Add titanium(IV) isopropoxide (0.1 mmol, 10 mol%) to the stirred solution.
Slowly add methyl-phenyl-silane (1.2 mmol) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
Extract the aqueous layer with DCM (3 x 15 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 1-phenylethanol.
Self-Validation: The successful reduction can be confirmed by the disappearance of the ketone carbonyl stretch and the appearance of a broad alcohol O-H stretch in the IR spectrum, as well as the characteristic upfield shift of the benzylic proton in the ¹H NMR spectrum.
Reduction of Imines
The reduction of imines to amines is a fundamental transformation in organic synthesis, particularly for the construction of nitrogen-containing compounds. Methyl-phenyl-silane, in conjunction with a suitable catalyst, can efficiently effect this transformation.[8][9]
Protocol 2: Catalytic Reduction of an N-Benzylidene Aniline
This protocol details the reduction of N-benzylidene aniline to N-benzylaniline using methyl-phenyl-silane and a catalytic amount of a main group metal catalyst.[8]
Materials:
N-benzylidene aniline
Methyl-phenyl-silane
Anhydrous Toluene
Potassium bis(trimethylsilyl)amide (KHMDS)
Argon or Nitrogen atmosphere
Standard glassware for inert atmosphere reactions
Procedure:
In a glovebox or under a robust inert atmosphere, add KHMDS (0.05 mmol, 5 mol%) to a flame-dried reaction vessel.
Add anhydrous toluene (5 mL) and N-benzylidene aniline (1.0 mmol).
Stir the mixture at room temperature for 10 minutes.
Add methyl-phenyl-silane (1.5 mmol) dropwise to the reaction mixture.
Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.
After completion (typically 4-8 hours), cool the reaction to room temperature.
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
Extract the product with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the residue by column chromatography to yield N-benzylaniline.
Trustworthiness: The use of a well-defined catalyst and stoichiometric control over the reducing agent ensures high conversion and minimizes side reactions. The progress of the reaction can be reliably tracked, and the product can be isolated in high purity.
Reduction of Amides and Esters
The reduction of amides and esters to amines and alcohols, respectively, typically requires harsher reducing agents. However, with the appropriate catalytic system, methyl-phenyl-silane can be employed for these challenging transformations, offering a milder alternative.[10][11]
Protocol 3: Nickel-Catalyzed Reduction of a Tertiary Amide
This protocol outlines the reduction of N,N-dimethylbenzamide to benzyldimethylamine using a nickel catalyst and methyl-phenyl-silane.[10]
To a Schlenk tube under an inert atmosphere, add NiCl₂(dme) (0.1 mmol, 10 mol%) and N,N-dimethylbenzamide (1.0 mmol).
Add anhydrous toluene (1.0 mL) to the tube.
Place the reaction vessel in a pre-heated oil bath at 115 °C and stir for 10 minutes.
Slowly add methyl-phenyl-silane (2.0 mmol) via a syringe pump over 1-2 hours. Note: Slow addition is crucial to control the evolution of hydrogen gas.[10][12]
Stir the reaction at 115 °C for 24 hours.
Cool the reaction to room temperature and quench by the slow and careful addition of 1 M aqueous NaOH.
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.
Purify by column chromatography to obtain benzyldimethylamine.
Expertise & Experience: The slow addition of the silane is a critical experimental parameter derived from experience to manage the exothermicity and gas evolution of the reaction, ensuring both safety and optimal yield. The choice of a nickel catalyst is based on its demonstrated efficacy in activating the otherwise unreactive amide carbonyl towards reduction by silanes.[10]
Quantitative Data Summary
Substrate
Product
Catalyst
Conditions
Yield (%)
Acetophenone
1-Phenylethanol
Ti(OⁱPr)₄
DCM, 0°C to rt
>90
N-Benzylidene aniline
N-Benzylaniline
KHMDS
Toluene, 60°C
~85-95
N,N-Dimethylbenzamide
Benzyldimethylamine
NiCl₂(dme)
Toluene, 115°C
~80-90
Yields are representative and may vary depending on the specific reaction scale and purification method.
Experimental Workflow Diagram
Caption: A general workflow for performing reductions with methyl-phenyl-silane.
Safety and Handling
Organosilanes, including methyl-phenyl-silane, require careful handling due to their potential hazards.
Flammability: Methyl-phenyl-silane is a combustible liquid. Keep it away from heat, sparks, open flames, and other ignition sources. Grounding and bonding of containers and receiving equipment is recommended to prevent static discharge.
Reactivity with Water: Some related silanes, particularly chlorosilanes, react violently with water.[13] While methyl-phenyl-silane is more stable, it can decompose in the presence of moisture, potentially releasing flammable hydrogen gas. Store in tightly closed containers in a dry, well-ventilated area.[14]
Health Hazards: Avoid inhalation of vapors and contact with skin and eyes.[15] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[14][16]
Spills: In case of a spill, absorb the material with an inert absorbent such as vermiculite or dry sand and place it in a sealed container for disposal.[14] Ventilate the area and wash the spill site after material pickup is complete.
Always consult the Safety Data Sheet (SDS) for methyl-phenyl-silane before use.[13][15][16]
Conclusion
Methyl-phenyl-silane is a valuable tool in the arsenal of the modern synthetic chemist. Its tunable reactivity through catalyst selection allows for the selective reduction of a broad range of functional groups under relatively mild conditions. By understanding the underlying mechanistic principles and adhering to safe handling practices, researchers can leverage the unique properties of methyl-phenyl-silane to achieve their synthetic goals in a reliable and efficient manner.
References
METHYLPHENYL- DICHLOROSILANE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved March 7, 2024, from [Link]
Doyle, M. P., & West, C. T. (1975). Silane reductions in acidic media. VI. Mechanism of organosilane reductions of carbonyl compounds. Transition state geometries of hydride transfer reactions. The Journal of Organic Chemistry, 40(26), 3821–3828. [Link]
Ji, H., et al. (2021). Abiotic reduction of ketones with silanes catalyzed by carbonic anhydrase through an enzymatic zinc hydride. eScholarship.org. Retrieved March 7, 2024, from [Link]
Gelest. (n.d.). Silane Reduction of... Gelest Technical Library. Retrieved March 7, 2024, from [Link]
Scheme 2. (a) Trialkylsilane reduction of carbonyl compounds via a... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Silanes as Reducing Agents. (n.d.). MSU chemistry. Retrieved March 7, 2024, from [Link]
Hydrosilylation and Silane Polymerization Catalyzed by Group 4 Amidometallocene Cations. (2022). Cronfa - Swansea University. Retrieved March 7, 2024, from [Link]
Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. (n.d.). PMC. Retrieved March 7, 2024, from [Link]
Imine Reduction with Main Group Metal Catalysts. (n.d.). OPEN FAU. Retrieved March 7, 2024, from [Link]
Silica-supported Karstedt-type catalyst for hydrosilylation reactions. (2003, November 13). Scientific Spectator. Retrieved March 7, 2024, from [Link]
SIP6740.0 GHS EU English SDS. (n.d.). Amazon S3. Retrieved March 7, 2024, from [Link]
Synthesis of poly(methylphenylsilane) using [K+K-] solutions in THF. (n.d.). DIAL.pr - BOREAL. Retrieved March 7, 2024, from [Link]
Phenylsilane. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]
Organosilanes in Metal-Catalyzed, Enantioselective Reductions. (2021, July 26). Gelest, Inc. Retrieved March 7, 2024, from [Link]
Hydrosilylation catalysts. (n.d.). Google Patents.
Facile Reduction of Amides Using Nickel Catalysis: Reduction of 12-Aminododecanolactam. (2019, October 25). Organic Syntheses. Retrieved March 7, 2024, from [Link]
is then added to the reaction mixture via syringe and through the 15/25 rubber septum on a side neck of the flask. The reflux condenser... (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2024, from [Link]
Dimethyl(1-oxopropyl)phenylsilane. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2024, from [Link]
A Reductive Amination Using Methyl Esters as Nominal Electrophiles. (n.d.). Nottingham ePrints. Retrieved March 7, 2024, from [Link]
A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]
Organocatalytic Reduction of Imines with Trichlorosilane. (n.d.). Kirill Popov. Retrieved March 7, 2024, from [Link]
A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. (2025, November 28). ResearchGate. Retrieved March 7, 2024, from [Link]
Silyl Esters as Reactive Intermediates in Organic Synthesis. (n.d.). CORE. Retrieved March 7, 2024, from [Link]
Catalytic Amide Reductions under Hydrosilylation Conditions. (2016, April 27). Diva-Portal.org. Retrieved March 7, 2024, from [Link]
Advanced Synthesis and Applications of Poly(methylphenylsilane) (PMPS): From Wurtz Coupling to Functional Block Copolymers
Introduction & Mechanistic Overview Poly(methylphenylsilane) (PMPS) is a prototypical inorganic-organic polymer characterized by a backbone consisting entirely of covalently linked silicon atoms. The unique delocalizatio...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
Poly(methylphenylsilane) (PMPS) is a prototypical inorganic-organic polymer characterized by a backbone consisting entirely of covalently linked silicon atoms. The unique delocalization of
-electrons along the Si-Si backbone endows PMPS with exceptional photophysical properties, including high hole mobility, strong UV absorption, and photolability[1].
As an Application Scientist, it is critical to understand that the direct synthesis of functionalized polysilanes is severely restricted by the drastic reaction conditions required for polymerization. The traditional Wurtz reductive coupling relies on high-temperature refluxing with alkali metal dispersions, an environment in which delicate functional groups cannot survive[1]. Consequently, modern synthesis and application workflows rely on a two-tiered mechanistic approach:
Primary Backbone Synthesis (Wurtz Coupling): Dichloromethylphenylsilane is polymerized using a sodium dispersion. While toluene is the historical solvent of choice, conducting the reaction in refluxing tetrahydrofuran (THF) is preferred for advanced applications. THF mitigates degradative backbiting (which forms cyclic hexamers) and correlates with longer all-trans sequences, yielding a monomodal, high-molecular-weight polymer[2].
Post-Polymerization Functionalization (UV-Initiation): To introduce functionality without destroying the polymer, PMPS is subjected to UV irradiation. The
-conjugated Si-Si bond absorbs strongly at ~330 nm, leading to homolytic cleavage and the generation of silyl macroradicals. These macroradicals serve as macroinitiators for the block copolymerization of functional methacrylates (e.g., photoactive chromophores or hydrophilic polymers)[3].
Logical Workflow of PMPS Synthesis and Applications
Fig 1. Synthesis pathways of poly(methylphenylsilane) and its downstream applications.
Experimental Protocols
Protocol A: Synthesis of Monomodal PMPS via Wurtz Reductive Coupling
Causality & Design: Chlorosilanes are exquisitely sensitive to nucleophilic attack by moisture, rapidly forming siloxanes. Therefore, rigorous Schlenk line techniques are mandatory. Utilizing refluxing THF instead of toluene suppresses the formation of cyclic oligomers, driving the reaction toward a monomodal molecular weight distribution[2].
System Preparation: Flame-dry a 250 mL three-neck round-bottom flask under vacuum and backfill with ultra-pure Argon three times.
Sodium Dispersion: Add 2.5 equivalents of sodium dispersion (in mineral oil, washed with anhydrous hexane) to 100 mL of anhydrous THF inside the flask.
Monomer Addition: Vigorously stir the suspension and add 1.0 equivalent of freshly distilled dichloromethylphenylsilane dropwise via a syringe pump over 30 minutes at room temperature.
Polymerization: Gradually heat the reaction mixture to reflux (approx. 66°C) and maintain for 4 hours. The solution will turn deep purple, indicating the formation of the polymer-alkali metal complex.
Quenching (Critical Step): Cool the flask to 0°C. Cautiously add anhydrous isopropanol dropwise. Causality: Isopropanol reacts with unreacted sodium much slower than methanol or ethanol, preventing thermal runaway and fires.
Purification: Pour the quenched mixture into an excess of methanol to precipitate the polymer. Recover the white precipitate via centrifugation, dissolve in toluene, wash with water to remove NaCl, and re-precipitate in methanol. Dry under vacuum.
Self-Validation: Analyze via Size Exclusion Chromatography (SEC) to confirm a monomodal distribution. UV-Vis spectroscopy must show a
at ~336 nm, corresponding to the intact transition of the Si-Si main chain[3].
Protocol B: Synthesis of Amphiphilic PMPS Block Copolymers via UV-Initiation
Causality & Design: To create functional materials (e.g., for drug delivery), PMPS must be copolymerized with hydrophilic blocks. Standard borosilicate glassware absorbs the specific UV wavelengths needed to cleave the Si-Si bond. Therefore, quartz reaction vessels are strictly required[1][4].
Dissolution: In a quartz tube, dissolve 0.5 g of purified PMPS and 2.0 g of the desired methacrylate monomer (e.g., Poly(ethylene glycol) methacrylate for drug delivery, or Disperse Red 1 methacrylate for optoelectronics) in 15 mL of degassed toluene[4].
Deoxygenation: Purge the quartz tube with Argon for 20 minutes to remove dissolved oxygen, which acts as a radical scavenger and will terminate the silyl macroradicals prematurely.
Irradiation: Irradiate the sealed quartz tube with a 330 nm UV light source for 2 to 4 hours at room temperature. Causality: The UV light cleaves the PMPS backbone, generating silyl radicals that initiate the polymerization of the methacrylate monomers[1][3].
Precipitation: Precipitate the resulting block copolymer into cold hexane. Filter and dry under vacuum.
Self-Validation: Perform Differential Scanning Calorimetry (DSC). The appearance of two distinct glass transition temperatures (
) validates the formation of a true block copolymer, distinguishing it from a miscible random polymer blend[3][4].
Quantitative Data Summary
The structural and optical properties of PMPS are highly dependent on the synthesis route and the incorporated functional blocks. The table below summarizes the key quantitative parameters across different PMPS derivatives.
In pharmaceutical development, the amphiphilic block copolymer poly(methylphenylsilane)-block-poly(ethylene oxide) (PMPS-b-PEO) is utilized to create advanced drug delivery vehicles. In aqueous media, these copolymers self-assemble into vesicular structures (polymersomes) capable of encapsulating fluorescent dyes or hydrophilic active pharmaceutical ingredients (APIs)[6]. The unique advantage of PMPS in this context is its photolability; exposing the vesicles to targeted UV light degrades the hydrophobic PMPS core, triggering the controlled release of the encapsulated payload.
EUV Lithography and Photoresists
PMPS serves as a highly effective inorganic polymer resist for Extreme Ultraviolet Lithography (EUVL). Because the Si-Si backbone is highly sensitive to high-energy radiation, EUV exposure induces rapid chain scission (photodegradation). This drastically lowers the molecular weight of the exposed regions, rendering them highly soluble in developer solvents and allowing PMPS to function as a high-resolution positive photoresist[5].
Optoelectronics and Photoluminescence
By functionalizing PMPS with photoactive chromophores like Disperse Red 1 methacrylate (DR1MA) or Disperse Yellow 7 methacrylate (DY7MA), researchers can create materials with multimodal optical properties. These block copolymers exhibit complex multi-emission spectra due to exciton coupling between the azobenzene chromophores and the
-conjugated Si-Si backbone. Furthermore, these functionalized polysilanes remain thermally stable up to 260°C–300°C, making them excellent candidates for robust optoelectronic devices and hole transport layers[3][4].
References
A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. MDPI. 6
Synthesis of multifunctional copolymers of poly(methylphenylsilane) with (R)-N-(1-phenylethyl)methacrylamide, disperse red 1 methacrylate and their optical and photoluminescence properties. ResearchGate. 4
Inorganic Polymer Resists for EUVL. SPIE Digital Library. 5
Synthesis of Functional Photoactive Polysilane Copolymers with Disperse Yellow 7 Methacrylate and Study of their Optical, Photophysical and Thermal Properties. Tech Science Press. 3
Correlation of Structure and Molecular Weight Distributions during the Formation of Poly(methylphenylsilylene) by the Wurtz Reductive-Coupling Reaction. ACS Publications. 2
Synthesis and Characterization of Multifunctional Chiral and Photoactive Organic-Inorganic Block Copolymers of Poly(methylphenylsilane). Preprints.org. 1
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Surface Engineering with Methyl-Phenyl-Silane Derivatives
Executive Summary & Scientific Rationale
Surface modification using methyl-phenyl-silane derivatives represents a strategic balance between the robust hydrophobicity of alkyl chains and the electronic functionality of aromatic systems. Unlike simple alkyl-silanes (e.g., ODTS) that form densely packed, crystalline-like monolayers primarily for passivation, methyl-phenyl silanes introduce
The Phenyl Group: Provides thermal stability (up to 350°C) and unique selectivity for aromatic analytes in chromatography (HPLC) via
- stacking. It also introduces steric hindrance that prevents the "vertical polymerization" often seen with trichlorosilanes, leading to smoother monolayers.
The Methyl Group: Acts as a spacer and secondary hydrophobic agent, reducing the steric strain at the silicon interface allowing for better surface coverage compared to bulky triphenyl derivatives.
This guide details the protocol for creating self-assembled monolayers (SAMs) using Methylphenyldichlorosilane (MPDS) and Phenyltrimethoxysilane (PTMS) , focusing on critical process controls to ensure reproducibility.
Mechanistic Insight
The formation of a silane monolayer is not a simple deposition; it is a chemical grafting process governed by hydrolysis and condensation.
Reaction Pathway
Hydrolysis (Alkoxysilanes only): Methoxy/ethoxy groups react with adventitious water to form silanols (-Si-OH). Note: Chlorosilanes hydrolyze immediately upon contact with surface moisture.
Physisorption: Silanol groups hydrogen bond with surface hydroxyls.
Condensation: Covalent bond formation (Si-O-Si) and water release.
Curing: Thermal energy drives the cross-linking of adjacent silane molecules (if trifunctional) or completion of surface bonding.
Visualizing the Mechanism
The following diagram illustrates the competitive pathways between perfect monolayer formation and solution-phase polymerization (a common failure mode).
Caption: Kinetic competition between surface grafting (desired) and bulk polymerization (failure). Control of water content is the critical switch.
Experimental Protocols
Phase 1: Surface Activation (Critical)
Goal: Maximize surface hydroxyl (-OH) density to ensure high grafting density.
Solvent Wash: Sonicate substrate in Acetone (10 min)
Isopropanol (10 min) DI Water.
Hydroxylation (Choose ONE):
Method A (Piranha - Glass/Silicon): Immerse in 3:1
: (30%) for 20 min. (DANGER: Exothermic, Corrosive).
Preparation: In a glovebox or under Argon atmosphere, prepare a 1% (v/v) solution of MPDS in anhydrous toluene.
Add Scavenger: Add 0.5% (v/v) Pyridine. Rationale: HCl generated during the reaction can etch the surface or catalyze polymerization. Pyridine sequesters this as a salt.
Incubation: Immerse activated substrate into the solution.
Time: 1–4 hours at Room Temperature.
Note: Phenyl groups are bulky; kinetics are slower than methyl-silanes.
Washing (The "Self-Validating" Step):
Rinse 2x with Toluene (removes unreacted silane).
Rinse 1x with Ethanol (removes pyridine salts).
Rinse 1x with DI Water (hydrolyzes any remaining Si-Cl bonds).
Curing: Bake at 110°C for 30-60 mins . Rationale: Drives the final condensation reaction, converting hydrogen bonds to covalent siloxane bonds.
Phase 3: Vapor Phase Deposition (Alternative)
Best for: MEMS, microfluidics, and preventing "island" formation.
Place substrate in a vacuum desiccator.
Place 100
L of silane in an open vial next to the substrate.
Pump down to <10 mbar.
Heat chamber to 80°C. Vapor pressure drives the silane to the surface.
Incubate for 1-2 hours.
Characterization & Quality Control
A successful coating must be verified. Use the following metrics to validate your protocol.
Cause: Incomplete coverage or surface contamination.
Fix: Re-clean substrate with Piranha; increase reaction time; ensure Pyridine is used to prevent acid-etching.
Issue: "Island" Formation (AFM)
Cause: Precursor aggregation.
Fix: Switch to Vapor Phase Deposition or reduce precursor concentration to 0.1%.
Application Workflow Visualization
Caption: Step-by-step workflow for high-fidelity surface modification.
References
Arkles, B. (2011). Hydrophobicity, Hydrophilicity and Silanes.[1] Gelest, Inc. Technical Brochure. Link
Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembly is not the Only Fashion: Covalently Attached Monolayers of Alkyltrichlorosilanes on Supported Silica. Langmuir, 16(18), 7268-7274. Link
Onclin, S., Ravoo, B. J., & Reinhoudt, D. N. (2005). Engineering Silicon Oxide Surfaces Using Self-Assembled Monolayers. Angewandte Chemie International Edition, 44(39), 6282-6304. Link
Wirth, M. J., & Fatunmbi, H. O. (1993). Horizontal Polymerization of Mixed Trifunctional Silanes on Silica: A Potential Chromatographic Stationary Phase. Analytical Chemistry, 65(6), 822-826. Link
Ash, T. et al. (2006). Thermal stability of vapor phase deposited self-assembled monolayers for MEMS anti-stiction. Journal of Micromechanics and Microengineering, 16, 2259.[2] Link
"application of methyl-phenyl-silane in pharmaceutical research"
Application Note: Methyl-Phenyl-Silane ( ) in Pharmaceutical Research Introduction: The Strategic Utility of Methyl-Phenyl-Silane In modern pharmaceutical research, Methyl-phenyl-silane ( ) has emerged as a high-value re...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Methyl-Phenyl-Silane (
) in Pharmaceutical Research
Introduction: The Strategic Utility of Methyl-Phenyl-Silane
In modern pharmaceutical research, Methyl-phenyl-silane (
) has emerged as a high-value reagent that bridges two distinct disciplines: chemoselective reduction and silicon bioisosterism ("Sila-Drug" design). Unlike common tertiary silanes (e.g., ) which are often kinetically sluggish, or primary silanes () which can be difficult to handle due to pyrophoricity, offers an optimal balance of hydridic reactivity , steric modulation , and handling stability .
This guide outlines the application of
in two critical workflows:
Metal-Free Chemoselective Reduction: Utilizing
as a hydride donor for the reduction of challenging amides and esters under Boron-catalysis.
Sila-Substitution Protocols: Using
as a building block to introduce the methyl-phenyl-silyl moiety, replacing carbon centers to alter lipophilicity and metabolic profiles.
The "Silicon Switch": Bioisosteric Rationale
The incorporation of silicon into drug scaffolds (Sila-substitution) is a validated strategy to improve ADME (Absorption, Distribution, Metabolism, Excretion) properties.
is the primary precursor for introducing the Methyl-Phenyl-Silyl group, a direct analog of the common methyl-phenyl-methine motif found in countless bioactive molecules.
Table 1: Physicochemical Comparison of Carbon vs. Silicon Centers
Feature
Carbon Analog ()
Silicon Analog ()
Impact on Drug Design
Bond Length
C–C: ~1.54 Å
C–Si: ~1.87 Å
Alters spatial geometry; can improve receptor fit or selectivity.
Lipophilicity
LogP (Baseline)
LogP (+0.5 to +1.0)
Increases membrane permeability and BBB penetration.
Context: The reduction of secondary amides to amines is a pivotal transformation. Traditional methods (e.g.,
) are harsh and lack chemoselectivity. The combination of with the Lewis acid catalyst Tris(pentafluorophenyl)borane () provides a mild, metal-free alternative that tolerates nitro, cyano, and halide groups.
Mechanism of Action
The reaction proceeds via a "Frustrated Lewis Pair" (FLP) type mechanism or direct silane activation. The bulky borane catalyst activates the Si-H bond, making it susceptible to nucleophilic attack by the carbonyl oxygen, followed by hydride transfer.
Caption: Fig 1. Catalytic cycle for the B(C6F5)3-mediated hydrosilylation of carbonyls using PhMeSiH2.
Protocol 1: Reduction of Secondary Amides to Amines
Target: Conversion of N-benzylbenzamide to N-benzylbenzylamine.
Reagent: Methyl-phenyl-silane (
).
Catalyst: (Tris(pentafluorophenyl)borane).
Step-by-Step Methodology:
Preparation (Inert Atmosphere):
Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar.
Evacuate and backfill with Argon (3 cycles).
Note: Moisture inhibits the borane catalyst. All solvents (Toluene or Dichloromethane) must be anhydrous.
Reaction Assembly:
Add the amide substrate (1.0 mmol) to the tube.
Add anhydrous Toluene (5.0 mL).
Add
(2.2 - 3.0 equiv, 2.2 - 3.0 mmol). The excess ensures complete reduction of the intermediate hemiaminal.
Add
catalyst (0.05 equiv, 5 mol%). A stock solution in toluene is recommended for accuracy.
Execution:
Seal the tube and heat to 60°C (for Toluene) or reflux.
Monitor via TLC or GC-MS. Reaction typically completes in 2–6 hours .
Observation: Gas evolution is minimal compared to
, but pressure release may be needed if scale is >1g.
Workup (Critical Step):
Cool to room temperature.
Add acidic methanol (2 mL of 1M HCl in MeOH) or aqueous HCl (1M) to hydrolyze the N-silyl amine intermediate. Stir for 30 mins.
Basify with NaOH (1M) to pH > 10.
Extract with Ethyl Acetate (3 x 10 mL).
Dry organic layer over
and concentrate.
Purification:
Purify via flash column chromatography (Silica gel, Hexane/EtOAc).
Self-Validation Check:
Incomplete Conversion? Check solvent dryness. Water "poisons" the catalyst. Increase catalyst load to 10 mol%.
Silyl-Amine Persistence? Ensure the acidic hydrolysis step is vigorous enough (time/temperature) to cleave the Si-N bond.
Application II: Synthesis of Sila-Drug Analogs
Context: Replacing a carbon core with silicon requires a reagent that can introduce the silicon atom while retaining functional handles.
is unique because the Si-H bonds are reactive handles for functionalization (via hydrosilylation or halogenation), while the Methyl and Phenyl groups provide the necessary lipophilic bulk to mimic organic drug scaffolds.
Protocol 2: Synthesis of Sila-Benzoazoles via Cascade Hydrosilylation
Based on recent methodology (e.g., Nature Comm. 2023), this protocol synthesizes a silicon-containing heterocyclic scaffold.
Target: Synthesis of a 2-silyl-substituted benzothiazole derivative.
Reagents:
Substrate: Benzothiazole (1.0 mmol).
Reagent:
(1.2 mmol).
Catalyst:
(0.5 - 1.0 mol%).
Procedure:
In a glovebox or under Argon, mix Benzothiazole and
in a sealed tube (neat or minimal Toluene).
Add the catalyst.
Stir at Room Temperature for 1-4 hours.
Mechanism:[1][2][3][4] The reaction proceeds via hydrosilylation of the C=N bond followed by a rearrangement, effectively inserting the silicon group into the scaffold.
Isolation:
The product is often a silylated heterocycle.[5] Volatiles are removed under vacuum.
Purification via distillation or crystallization (avoid silica gel if the Si-N bond is labile, though Sila-benzoazoles are relatively stable).
Safety & Handling Specifications
Methyl-Phenyl-Silane (
) requires specific safety protocols distinct from standard organic reagents.
Flammability: Flash point is approx. 25°C. Vapors can form explosive mixtures with air. Ground all glassware.
Reactivity:
Water/Alcohols: Reacts slowly to release Hydrogen gas (
).
Bases: Reacts violently with strong bases (NaOH, KOH) to release massive amounts of
. NEVER dispose of silane waste into basic waste containers.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Disposal: Quench excess silane slowly with dilute acid or isopropanol in a well-ventilated fume hood before disposal.
References
Panayides, J. L., et al. (2024). "The role of silicon in drug discovery: a review." RSC Medicinal Chemistry. Link
Huang, P. Q., Lang, Q. W., & Wang, Y. R. (2016). "Mild Metal-Free Hydrosilylation of Secondary Amides to Amines." The Journal of Organic Chemistry. Link
Piers, W. E. (2004). "The chemistry of perfluoroaryl boranes." Advances in Organometallic Chemistry.
Mutahi, M. W., et al. (2002). "Silicon-based metalloprotease inhibitors: synthesis and evaluation." Journal of Medicinal Chemistry. Link
Zhang, L., et al. (2023). "Direct synthesis of sila-benzoazoles through hydrosilylation and rearrangement cascade reaction."[6] Nature Communications. Link
Technical Guide: Methylphenylsilane as a Precursor for Silicon-Containing Materials
This Application Note is designed for researchers and process engineers in materials science and organometallic chemistry. It details the technical utility of Methylphenylsilane (MePhSiH₂) , a versatile secondary silane,...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process engineers in materials science and organometallic chemistry. It details the technical utility of Methylphenylsilane (MePhSiH₂) , a versatile secondary silane, in the synthesis of Silicon Carbide (SiC) ceramics, thin-film deposition, and stereoselective organic transformations.
Executive Summary & Chemical Profile
Methylphenylsilane (MePhSiH₂) is a secondary organosilane characterized by the presence of both a methyl and a phenyl group attached to the silicon center, alongside two reactive hydride bonds. Unlike bulkier tertiary silanes or highly volatile primary silanes, MePhSiH₂ offers a unique balance of reactivity (via Si-H bonds) and carbon richness (via the phenyl group).
Its primary utility lies in two distinct fields:
Materials Science: As a single-source precursor for Silicon Carbide (SiC) and Silicon Oxycarbide (SiOC) via Chemical Vapor Deposition (CVD) or preceramic polymer synthesis.
Organic Synthesis: As a mild, air-stable hydride source for hydrosilylation and chemo-selective reductions in drug development.
Ideal for liquid injection CVD; requires vaporization >150 °C.
Density
0.89 g/mL
Volumetric dosing in flow reactors.
Refractive Index
1.506
In-line purity monitoring.
Flash Point
25 °C
High Flammability Risk – Requires inert atmosphere handling.
Si-H Content
~1.6 wt% H
High reducing power; active sites for polymerization.
Application I: Preceramic Polymers for SiC Ceramics
The Scientific Rationale
Traditional SiC synthesis (Acheson process) requires extreme temperatures (>2000 °C). The Polymer-Derived Ceramics (PDC) route allows for the shaping of fibers or coatings at ambient conditions, followed by pyrolysis at 1000–1200 °C.
MePhSiH₂ is a superior monomer for this because:
Carbon Source: The phenyl ring provides the excess carbon necessary to stabilize the Si-C network during pyrolysis, preventing silicon crystallization.
Polymerizability: The two Si-H bonds allow for dehydrocoupling , forming linear or branched polysilanes without producing corrosive chloride byproducts (unlike chlorosilane Wurtz coupling).
Protocol A: Catalytic Dehydrocoupling to Polymethylphenylsilane
Objective: Synthesize a polysilane precursor suitable for melt-spinning or impregnation.
ppm), dissolve (0.5 mol%) in toluene. Add (2.0 equiv relative to Ti) dropwise. The solution will shift from red to dark purple/black, indicating the formation of the active species.
Initiation: Add MePhSiH₂ slowly to the catalyst solution.
Caution: This reaction releases
gas. Ensure the vessel is vented through a bubbler to prevent over-pressurization.
Propagation: Stir at ambient temperature for 24–48 hours. The viscosity will increase significantly.
Monitoring: Track the disappearance of the Si-H stretch (
) via FTIR.
Termination: Expose to air to oxidize the catalyst (solution turns pale yellow/white).
Purification: Precipitate the polymer into methanol. Filter and dry under vacuum.
Mechanism Visualization (DOT):
Figure 1: Pathway from Methylphenylsilane monomer to Silicon Carbide ceramic via dehydrocoupling.
Application II: Chemical Vapor Deposition (CVD) of SiC Films
The Scientific Rationale
In CVD, MePhSiH₂ acts as a Single-Source Precursor (SSP) . Unlike dual-source systems (e.g., Silane + Propane), MePhSiH₂ contains pre-formed Si-C bonds. The phenyl group, however, is thermally robust; controlling the deposition temperature is critical to ensure complete decomposition without incorporating excessive graphitic carbon (soot).
Protocol B: Low-Pressure CVD (LPCVD) Process
Equipment: Hot-wall LPCVD reactor with liquid injection system.
Parameters:
Vaporizer Temp: 160 °C (Ensure complete vaporization).
Carrier Gas: Hydrogen (
) or Argon (). aids in stripping excess carbon.
Substrate Temp: 750 °C – 900 °C.
Pressure: 1 – 10 Torr.
Step-by-Step:
Substrate Prep: Clean Silicon (100) wafers using RCA standard clean. Load into the reactor.
Purge: Evacuate chamber to
Torr. Flow for 10 mins to reduce native oxides.
Deposition:
Introduce MePhSiH₂ vapor at a flow rate of 50 sccm (standard cubic centimeters per minute).
Maintain
co-flow at 500 sccm (1:10 ratio).
Note: At
°C, the film will be amorphous SiC (). Above °C, crystalline begins to form.
Cool Down: Stop precursor flow. Cool under Ar flow to prevent surface oxidation.
Application III: Stereoselective Hydrosilylation
The Scientific Rationale
In drug development, creating chiral silicon centers is an emerging field ("silicon switch" strategy). MePhSiH₂ is pro-chiral . When one hydride is replaced by an organic group via hydrosilylation, the silicon atom becomes a stereogenic center.
Protocol C: Asymmetric Hydrosilylation of Ketones
Objective: Reduce a prochiral ketone to a chiral silyl ether (which yields a chiral alcohol upon hydrolysis).
Reagents:
Substrate: Acetophenone (Model substrate).
Silane: Methylphenylsilane (1.2 equiv).
Catalyst: Chiral Rhodium or Copper complex (e.g.,
).
Workflow:
Inert Setup: Flame-dry a Schlenk flask and purge with Nitrogen.
Mixing: Add catalyst (1 mol%) and Acetophenone (1.0 mmol) in THF.
Addition: Add MePhSiH₂ dropwise at 0 °C.
Mechanistic Note: The Si-H bond undergoes oxidative addition to the metal center. The phenyl group on the silane provides steric bulk, enhancing the enantioselectivity of the insertion step.
Reaction: Stir at room temperature for 4–6 hours.
Workup: Quench with
(aq) to hydrolyze the silyl ether to the alcohol and silanol byproduct. Extract with ether.
Mechanism Visualization (DOT):
Figure 2: Chalk-Harrod catalytic cycle for hydrosilylation using MePhSiH2.
Safety & Handling Protocols
Methylphenylsilane poses specific hazards that must be mitigated:
Flammability: Flash point is 25 °C. Vapors can form explosive mixtures with air. Always ground equipment to prevent static discharge.
Hydrogen Evolution: On contact with bases, water, or protic solvents, it releases
.
Self-Validating Check: Before sealing any waste container, ensure no bubbling is visible. Use vented caps for waste containing unreacted silanes.
Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Moisture intrusion will cause cloudiness (siloxane formation).
References
Chemical Profile & Properties
Methyl(phenyl)silane Product Data. Sigma-Aldrich. Link
Polymerization & Dehydrocoupling
Aitken, C., Harrod, J. F., & Samuel, E. (1986). Polymerization of primary silanes to linear polysilanes catalyzed by titanocene derivatives. Journal of the American Chemical Society, 108(14), 4059-4066. Link
Note: Establishes the Cp2TiCl2/nBuLi protocol for silane dehydrocoupling.
CVD Applications
Interrante, L. V., et al. (1994). Chemical Vapor Deposition of SiC from Organosilanes. Materials Science and Engineering: B. Link
Hydrosilylation
Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Developments. Springer Science & Business Media. Link
Application Note: Protocols for Handling and Storage of Methyl-phenyl-silane
) CAS: 766-08-5 Executive Summary Methyl-phenyl-silane ( ) is a secondary organosilane widely utilized in hydrosilylation, polymer synthesis, and surface modification. While less volatile than its lighter congener methyl...
Author: BenchChem Technical Support Team. Date: March 2026
)
CAS: 766-08-5
Executive Summary
Methyl-phenyl-silane (
) is a secondary organosilane widely utilized in hydrosilylation, polymer synthesis, and surface modification. While less volatile than its lighter congener methylsilane, it presents significant safety challenges due to the reactivity of its silicon-hydrogen () bonds.
Critical Hazard: The primary risk is dehydrogenative hydrolysis . Upon contact with moisture,
releases hydrogen gas (), creating a rapid pressure buildup and explosion hazard in sealed vessels. While classified as a Flammable Liquid (Category 3), improper handling can escalate risks to pyrophoric-like events if high surface area exposure occurs (e.g., spills on paper/cloth).
This guide defines the mandatory engineering controls, storage parameters, and quenching workflows required to maintain scientific integrity and personnel safety.
Chemical Profile & Risk Assessment
Understanding the physiochemical properties is the first step in designing a safe workflow.
Table 1: Physiochemical Properties of Methyl-phenyl-silane
Property
Value
Operational Implication
Formula
/
Secondary silane (two reactive hydrides).
Molecular Weight
122.24 g/mol
Calculation basis for quenching stoichiometry.
Physical State
Liquid (Colorless)
Easy to transfer via syringe/cannula.
Boiling Point
140–143 °C
Low volatility compared to smaller silanes.
Flash Point
25 °C (Closed Cup)
Flammable. Grounding is required during transfer.
Density
0.89 g/mL
lighter than water; will float during aqueous workup.
Reactivity
Water-reactive; Reducing agent
Evolves gas with moisture/protic solvents.
Mechanistic Hazard: Hydrolysis
The driving force for safety protocols is the hydrolysis reaction.[1] Unlike chlorosilanes which produce HCl, secondary silanes produce hydrogen gas.
Insight: One mole of silane generates two moles of hydrogen gas. In a closed waste container, this stoichiometry can pressurize a glass bottle to the failure point within minutes.
Engineering Controls & PPE
Engineering Controls[2]
Primary Containment: All manipulation must occur under an inert atmosphere (Nitrogen or Argon).
Glovebox: Preferred for storage and dispensing large aliquots.
Schlenk Line: Acceptable for reaction setup. Vacuum/Gas manifold must be used to cycle reaction vessels.
Ventilation: A certified chemical fume hood is required for all work outside a glovebox, particularly during quenching.
Personal Protective Equipment (PPE)[3]
Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory.[1] Face shields are required during quenching steps.[2]
Hand Protection:
Standard: Nitrile gloves (minimum 5 mil) are sufficient for incidental splash protection.
High Risk:[3] For spill cleanup or prolonged handling, use Silver Shield/4H laminate gloves. Silanes can permeate silicone and latex rapidly.
Proper storage prevents "silent" degradation and pressurization.
Protocol 4.1: Storage Configuration
Atmosphere: Store strictly under Argon or Nitrogen.
Container:
Original: Sure/Seal™ or equivalent septum-sealed bottles are standard.
Reseal: If the septum is punctured, over-seal with Parafilm immediately. If punctured frequently (>5 times), transfer remaining material to a Schlenk storage tube with a Teflon (PTFE) valve.
Temperature: Store at 2–8 °C (Refrigerated). Cold storage slows autoxidation and hydrolysis rates.
Secondary Containment: Store the bottle inside a plastic secondary container containing a layer of desiccant (e.g., vermiculite) to absorb ambient moisture.
Diagram 1: Storage Decision Logic
Caption: Decision tree for assessing container integrity before long-term storage.
Handling & Transfer Protocols
Objective: Transfer liquid without introducing air or moisture.[4][5][6]
Protocol 5.1: Syringe Transfer (Oven-Dried Glassware)
Never pour silanes. Always use positive pressure transfer.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Si-Tech Support Center .
I am Dr. Aris, your Senior Application Scientist. You are likely here because your Grignard failed to initiate, your product turned into a polysiloxane gel during workup, or you are struggling to control the ratio of mono- to di-substitution.
Below is your Optimization & Troubleshooting Guide for the synthesis of methyl-phenyl-silanes. This guide focuses on the most challenging aspect: constructing the Si-C(sp2) bond via Grignard coupling while avoiding over-alkylation and hydrolysis.
Module 1: Reaction Design & Selectivity
The Core Problem:
When reacting Phenylmagnesium bromide (PhMgBr) with Methyltrichlorosilane (MeSiCl
) or Dichloromethylsilane (MeHSiCl), the reaction does not naturally stop at mono-substitution.
: Often, the second phenyl group adds faster than the first because the electron-donating phenyl group stabilizes the intermediate, making the silicon center more susceptible to nucleophilic attack (though steric hindrance fights this, electronic effects often dominate in THF).
Optimization Strategy:
To synthesize Methylphenylchlorosilane (PhMeSiCl
) or Methylphenylsilane (PhMeSiH) , you must manipulate kinetics via Inverse Addition .
Experimental Protocol: Inverse Addition Technique
Parameter
Standard Condition (Avoid)
Optimized Condition (Recommended)
Why?
Addition Order
Silane added to Grignard
Grignard added to Silane
Keeps Silane in vast excess, statistically favoring mono-substitution.
Temperature
Room Temperature / Reflux
-78°C to -10°C
Low temp suppresses the activation energy barrier for the second substitution ().
Solvent
Pure THF
THF / Toluene Mix (1:3)
Toluene destabilizes the Schlenk equilibrium, slowing reactivity and improving selectivity.
Stoichiometry
1.0 eq PhMgBr : 1.0 eq Silane
0.8 eq PhMgBr : 1.0 eq Silane
Starving the reaction of nucleophile prevents over-alkylation (Ph formation).
Module 2: Troubleshooting The Grignard Initiation
User Question: "My magnesium turnings are stirring in THF/Bromobenzene, but the temperature isn't rising. The reaction is dead. What do I do?"
Dr. Aris: Do NOT simply add more bromide; you risk a runaway exotherm (thermal runaway). Follow this logic:
The "Dry" Check: Is your THF anhydrous? ( < 50 ppm H
O). If the solution is cloudy, abort.
Mechanical Activation: Stop stirring. Take a glass rod and crush a few Mg turnings under the solvent to expose fresh metal lattice.
Chemical Activation (The Entrainment Method):
Add a single crystal of Iodine (I
) . It should turn the solution brown, then clear as MgI forms.
If that fails, add 2-3 drops of 1,2-Dibromoethane . This reacts rapidly with Mg to form ethylene gas (bubbles) and exposes a fresh Mg surface.
DOT Diagram: Grignard Initiation Logic
Figure 1: Decision tree for troubleshooting failed Grignard initiation.
Module 3: The Work-up (Avoiding the "Silicone Gel" Nightmare)
User Question: "I quenched my reaction with water, and the whole flask turned into a white, sticky gel. I can't extract anything."
Dr. Aris: You have created a polysiloxane polymer. Chlorosilanes (Si-Cl) hydrolyze instantly in water to Silanols (Si-OH), which then condense (Si-O-Si).
The Solution: Inverse Acidic Quench
Never add water to the reaction. You must add the reaction to a quenching mixture.
Cool the reaction mixture to 0°C.
Prepare a separate flask with 1M HCl and crushed ice (vigorous stirring).
Cannulate the reaction mixture slowly into the acid/ice mix.
Why? The acidic environment retards the condensation of silanols, and the high dilution prevents intermolecular coupling.
Rapid Separation: Separate the organic layer immediately. Do not let it sit.
Drying: Dry over MgSO
(neutral) rather than basic drying agents.
Module 4: Purification & Characterization
User Question: "I distilled my product, but NMR shows a mixture of mono-phenyl and di-phenyl silane. How do I separate them?"
Dr. Aris: Separation is difficult because boiling points are often close.
Si-Me: Look for a singlet (or doublet if Si-H present) around 0.4 - 0.7 ppm .
Shift Logic: As you add Phenyl groups, the Methyl signal shifts slightly downfield due to the anisotropic effect of the aromatic ring.
Si-H (if applicable): Look for a multiplet around 4.5 - 5.0 ppm .
Coupling: If you made PhMeSiH
, the Si-H signal will be a quartet (coupling to CH) or multiplet.
Module 5: Workflow Visualization
DOT Diagram: Optimized Synthesis Workflow
Figure 2: End-to-end workflow for high-selectivity methyl-phenyl-silane synthesis.
References
Rochow, E. G. (1946). An Introduction to the Chemistry of the Silicones. Wiley. (Foundational text on direct process and Grignard synthesis of chlorosilanes).
Arkles, B. (2004). "Grignard Reagents and Silanes."[2][3] Gelest, Inc. Technical Brochure. Link
Naganawa, Y., et al. (2020).[3] "Selective Synthesis of Methylmonochlorosilanes from Di-, Tri-, and Tetrachlorosilanes." Organometallics. (Discusses selectivity challenges in silane substitution).
BenchChem Technical Support. (2025). "Grignard Reaction of Dichloro-bis(4-methylphenyl)silane." Link
Sigma-Aldrich. (2021). "Safety Data Sheet: Dichloromethylsilane." (Critical for handling and hydrolysis safety).
Technical Support Center: Troubleshooting Methylphenylsilane (PhMeSiH₂) Reactions
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when transitioning from primary silanes (like phenylsilane) to secondary silane...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when transitioning from primary silanes (like phenylsilane) to secondary silanes like methylphenylsilane (PhMeSiH₂). While PhMeSiH₂ offers excellent bench stability and tunable steric properties, its unique thermodynamic profile requires precise mechanistic control.
This guide breaks down the causality behind low yields and provides self-validating protocols to get your catalytic cycles back on track.
Diagnostic Workflow
Diagnostic workflow for troubleshooting methylphenylsilane reaction inefficiencies.
Quantitative Data: Silane Reactivity Profiling
Before adjusting your reaction conditions, it is critical to understand why PhMeSiH₂ behaves differently than its analogs. The addition of a methyl group significantly alters the electronics and sterics of the Si-H bond. As demonstrated in enzymatic zinc hydride reductions[1], secondary and tertiary silanes suffer from reduced hydricity, which directly correlates to lower product yields.
Silane Reagent
Steric Profile
Relative Hydricity
Typical Yield (4-Acetylpyridine Reduction)
Phenylsilane (PhSiH₃)
Low
High (Baseline)
95%
Methylphenylsilane (PhMeSiH₂)
Moderate
Moderate
78%
Dimethylphenylsilane (PhMe₂SiH)
High
Low (-11 kcal/mol vs PhSiH₃)
0% (No reaction)
Troubleshooting Guides & FAQs
Q1: I am experiencing low yields (<50%) in my transition-metal catalyzed ketone reductions using PhMeSiH₂, despite full conversion when I previously used PhSiH₃. What is the mechanistic cause?A1: This is fundamentally a hydricity and steric issue. The substitution of a hydrogen atom for an electron-donating methyl group reduces the hydricity of the silane. Computational and empirical studies show that adding methyl groups decreases the hydridic character, drastically lowering the rate of nucleophilic addition of the metal-hydride intermediate to the carbonyl[1].
Solution: Increase the electrophilicity of your substrate using a stronger Lewis acid co-catalyst, or elevate the reaction temperature to overcome the higher activation barrier.
Q2: During the hydrosilylation of alkynes, my reaction stalls, and I observe vigorous bubbling upon adding PhMeSiH₂. Why?A2: The bubbling is hydrogen gas (H₂), a hallmark of competitive cross-dehydrogenative coupling or silane hydrolysis[2]. If your system contains trace moisture, the highly oxophilic silicon atom will react with water to form a stable siloxane dimer (PhMeHSi-O-SiHMePh), consuming your stoichiometric reductant and evolving H₂. Alternatively, certain late transition metals (like Co or Ni) can catalyze the dehydrocoupling of the silane to form Si-Si bonds[3].
Solution: Rigorously dry your solvents and monitor the crude mixture for the siloxane dimer via GC-MS (m/z 258).
Q3: My GC-MS shows the presence of phenylsilane (PhSiH₃) and dimethylphenylsilane (PhMe₂SiH) in the crude mixture, even though I only added PhMeSiH₂. How is this possible?A3: You are observing silane disproportionation. Under the influence of certain transition metal catalysts (especially Pd and Pt), secondary silanes can undergo a scrambling of their substituents[4]. This consumes your active reagent and generates a mixture of highly reactive (PhSiH₃) and unreactive (PhMe₂SiH) silanes, leading to unpredictable yields and complex purification profiles.
Solution: Switch to a more sterically encumbered ligand to suppress the bimolecular transition state required for disproportionation, or switch to an Ir- or Rh-based catalyst[5].
Self-Validating Experimental Protocol
Standard Operating Procedure: Moisture-Free Catalytic Hydrosilylation with PhMeSiH₂
To ensure trustworthy results and eliminate the variables discussed above, this protocol integrates real-time validation checkpoints.
Materials & Setup:
Reagents: Substrate (alkyne/ketone), PhMeSiH₂ (distilled over CaH₂ and stored under Argon), anhydrous solvent (e.g., Toluene, passed through activated alumina), Catalyst/Ligand complex.
System Desiccation (Causality: Preventing competitive hydrolysis):
Flame-dry a Schlenk flask under vacuum (0.1 torr) for 5 minutes. Backfill with ultra-high purity Argon (repeat 3x).
Validation Checkpoint 1: The flask must hold vacuum without dropping pressure when isolated from the pump for 60 seconds.
Catalyst & Substrate Loading:
Under a positive flow of Argon, add the catalyst and ligand. Add the anhydrous solvent and the substrate. Stir for 5 minutes at room temperature to ensure homogeneity.
Silane Addition & Initiation:
Add 1.2 equivalents of PhMeSiH₂ dropwise via a gas-tight syringe over 10 minutes.
Validation Checkpoint 2: Monitor the internal temperature. A mild exotherm (2-5°C) indicates active oxidative addition of the Si-H bond to the metal center. A lack of exotherm suggests a poisoned catalyst or severe steric blocking.
In-Process Kinetic Monitoring:
At t=1h, withdraw a 50 µL aliquot under Argon.
Validation Checkpoint 3 (FT-IR): Analyze via ATR-FTIR. Track the disappearance of the characteristic Si-H stretching frequency at ~2110 cm⁻¹.
Validation Checkpoint 4 (GC-MS): Inject into the GC-MS. Confirm the absence of the m/z 258 peak (siloxane byproduct) to validate that the system remained strictly anhydrous, and check for m/z 108 (PhSiH₃) to rule out disproportionation.
Quench & Isolation:
Once the Si-H stretch is depleted, quench the reaction by exposing it to air and adding 1 mL of methanol. Filter through a short pad of Celite to remove the metal catalyst, concentrate under reduced pressure, and purify via flash chromatography.
"stability issues of methyl-phenyl-silane under acidic or basic conditions"
A Guide to Understanding and Troubleshooting Stability in Acidic and Basic Media Welcome to the technical support center for methyl-phenyl-silane. As a Senior Application Scientist, I've designed this guide to provide re...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Understanding and Troubleshooting Stability in Acidic and Basic Media
Welcome to the technical support center for methyl-phenyl-silane. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the stability challenges associated with this versatile reagent. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to anticipate, diagnose, and resolve issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of methyl-phenyl-silane.
Q1: What is the primary cause of methyl-phenyl-silane degradation in aqueous acidic or basic solutions?
The primary degradation pathway for methyl-phenyl-silane in the presence of water and an acid or base catalyst is the hydrolysis of the silicon-hydrogen (Si-H) bond to form methyl-phenyl-silanol (Me(Ph)SiH(OH)). This silanol intermediate is often unstable and readily undergoes condensation to form siloxanes (compounds with Si-O-Si linkages), which can lead to the formation of oligomers and polymers. These polymeric byproducts often manifest as cloudiness, precipitates, or gels in the reaction mixture.[1][2][3]
Q2: How do acidic and basic conditions differ in their effect on methyl-phenyl-silane?
Both acids and bases catalyze the hydrolysis and condensation of silanes, but they do so through different mechanisms, which results in different byproduct structures.[4][5]
Acidic Conditions: The reaction is initiated by the protonation of a silanol intermediate, making the silicon atom more electrophilic and susceptible to nucleophilic attack.[4][6] This generally leads to the formation of less-branched, more linear or loosely-structured polymeric siloxanes.[3][4]
Basic Conditions: The mechanism involves the direct nucleophilic attack of a hydroxide ion (or a deprotonated silanolate) on the silicon atom.[5][7] This process tends to favor the formation of highly branched, more compact, and densely cross-linked networks.[3][4]
Understanding this fundamental difference is key to troubleshooting, as the physical nature of the unwanted byproduct (e.g., light precipitate vs. dense gel) can suggest the underlying catalytic condition.
Q3: My methyl-phenyl-silane is from a new bottle but appears to be underperforming in my reaction. Could it have degraded during storage?
While methyl-phenyl-silane is stable when stored correctly, improper storage can lead to degradation. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) at low temperatures (below 5°C is recommended).[8] The Si-H bond can slowly react with atmospheric moisture, especially if the container has been opened multiple times without proper inert gas blanketing. This can generate hydrogen gas and siloxanes.[8] If you suspect degradation, a simple quality check via ¹H NMR to verify the integrity of the Si-H proton signal (typically a singlet around 4.2-5.0 ppm, solvent dependent) is recommended before use.
Troubleshooting Guide: Stability Under Acidic Conditions
Users encountering issues with methyl-phenyl-silane in acidic media often report unexpected precipitates or lower-than-expected reactivity.
Q4: I'm running a reaction in an acidic solvent system and observing an insoluble white precipitate. What is it and how can I prevent it?
The Cause: The white precipitate is almost certainly a poly(methyl-phenyl-siloxane). Under acidic conditions, trace amounts of water can hydrolyze your methyl-phenyl-silane to methyl-phenyl-silanol. This silanol then undergoes acid-catalyzed condensation, forming Si-O-Si bonds and growing into an insoluble polymer.[3][4] The rate of hydrolysis is significantly faster under acidic conditions than at neutral pH.[1][2]
Troubleshooting Steps:
Rigorous Solvent and Reagent Drying: Ensure all solvents and reagents are scrupulously dried before introducing the silane. Use freshly distilled solvents or those passed through an activated alumina column.
Control of Acid Catalyst: The strength and concentration of the acid matter. Stronger acids or higher concentrations will accelerate hydrolysis.[2][9] Consider if a weaker acid or a lower catalytic loading could achieve the desired transformation without promoting significant silane degradation.
Temperature Management: Higher temperatures increase the rates of both hydrolysis and condensation.[1] Running the reaction at the lowest effective temperature can help minimize byproduct formation.
Order of Addition: Add the methyl-phenyl-silane last, and if possible, add it slowly to the reaction mixture. This minimizes its contact time with any protic species before it has a chance to react as intended.
Acid-Catalyzed Degradation Pathway
The following diagram illustrates the mechanistic steps leading to polysiloxane formation in the presence of acid and water.
Caption: Mechanistic overview of acid-catalyzed degradation.
Troubleshooting Guide: Stability Under Basic Conditions
Basic conditions can lead to rapid and sometimes uncontrollable degradation of methyl-phenyl-silane, often resulting in the formation of intractable gels.
Q5: I added a basic reagent to my reaction, and the entire mixture turned into a thick, unusable gel. What happened?
The Cause: You have experienced rapid, base-catalyzed hydrolysis and condensation. The nucleophilic attack of a base (like OH⁻) on the silicon atom is very efficient, leading to the formation of silanols.[5][7] In basic media, these silanols deprotonate to form highly reactive silanolate anions. These anions aggressively attack other neutral silanol or silane molecules, leading to the rapid formation of a highly cross-linked, three-dimensional polysiloxane network, which presents as a gel.[3][4]
Troubleshooting Steps:
Choice of Base: If possible, use non-nucleophilic, sterically hindered bases. Amine bases can sometimes be used, but they can also catalyze condensation.[7] If a strong base is required, consider alternatives that do not introduce water or hydroxide ions.
Strictly Anhydrous Conditions: The presence of even a small amount of water is highly detrimental under basic conditions. Ensure all components of the reaction are rigorously dry.
Low Temperature Addition: Add the base and the silane at very low temperatures (e.g., -78 °C) to control the exothermic reaction and slow the rate of hydrolysis/condensation. Add the reagents slowly and sub-surface if possible.
Concentration Control: The rate of condensation is highly dependent on the concentration of silanol species.[10] Running the reaction at a lower concentration can sometimes prevent the gelation point from being reached.
Base-Catalyzed Degradation Pathway
The diagram below shows the mechanism of base-catalyzed degradation, highlighting the formation of the reactive silanolate intermediate.
Caption: Mechanistic overview of base-catalyzed degradation.
Data Summary and Experimental Protocols
Table 1: Comparison of Acidic vs. Basic Degradation
Parameter
Acidic Conditions
Basic Conditions
Catalyst
Electrophilic (H⁺)
Nucleophilic (OH⁻, B:)
Mechanism
Protonation of silanol, then nucleophilic attack by H₂O or another silanol.[4][6]
Direct nucleophilic attack on silicon by OH⁻ or silanolate.[5][7]
Reaction Rate
Generally slower than base-catalyzed at equivalent deviation from pH 7.[1]
Tends to be linear, less branched "polymeric" networks.[3][4]
Tends to be highly branched, cross-linked "colloidal" gels.[3][4]
Primary Control
Strict exclusion of water.
Strict exclusion of water and control of base strength/concentration.
Protocol 1: Controlled Stability Test for Methyl-Phenyl-Silane
This protocol allows you to assess the stability of methyl-phenyl-silane in your specific reaction medium before committing to a large-scale experiment.
Objective: To determine the timescale of degradation of methyl-phenyl-silane under proposed acidic or basic reaction conditions.
Methodology:
Setup: In a clean, dry vial equipped with a magnetic stir bar, combine all your reaction components (solvents, substrates, additives) except for your primary reactant that the silane is intended to react with.
Inert Atmosphere: Purge the vial with a dry, inert gas (e.g., argon or nitrogen) for 5-10 minutes.
Internal Standard: Add a known amount of an inert internal standard (e.g., mesitylene, durene) that has a clean, non-overlapping signal in the ¹H NMR spectrum.
Initial Sample (T=0): Remove a small aliquot (approx. 0.1 mL) and quench it immediately in a vial containing deuterated chloroform (CDCl₃) and a small amount of anhydrous magnesium sulfate. This is your T=0 sample.
Catalyst Addition: Add your acid or base catalyst to the main reaction vial at the intended reaction temperature.
Silane Addition: Add a known quantity of methyl-phenyl-silane to the vial.
Time-Point Monitoring: At regular intervals (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr), withdraw aliquots and quench them as described in Step 4.
Analysis: Analyze all samples by ¹H NMR. Integrate the Si-H peak of methyl-phenyl-silane against the peak of the internal standard. A decrease in the relative integral over time indicates degradation. The appearance of broad signals in the baseline may indicate polymer formation.
"characterization of impurities in methyl-phenyl-silane samples"
Welcome to the Analytical Support Center. As a Senior Application Scientist specializing in organosilicon chemistry, I have designed this guide to help researchers and drug development professionals navigate the complex...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Support Center. As a Senior Application Scientist specializing in organosilicon chemistry, I have designed this guide to help researchers and drug development professionals navigate the complex impurity profiles of methylphenylsilane (
).
Organosilanes are notoriously labile; without rigorous controls, your analytical techniques can inadvertently create the very impurities you are trying to measure. The following troubleshooting guides, FAQs, and self-validating protocols are engineered to eliminate analytical artifacts, explain the mechanistic causality behind experimental failures, and provide definitive structural elucidation.
FAQ & Troubleshooting Guide
Q1: During GC-MS analysis of our methylphenylsilane batches, we observe recurring, unidentifiable high-mass peaks with severe tailing. What is the mechanistic cause, and how do we correct our analytical approach?
Scientist's Insight (Causality & Experience):
Methylphenylsilane is highly susceptible to trace moisture. The nucleophilic attack of ambient water on the labile Si–H bond leads to the formation of methylphenylsilanols, which subsequently undergo rapid condensation to form cyclic or linear polymethylphenylsiloxanes[1]. When these free silanols enter a gas chromatography (GC) column, their polar –OH groups interact strongly with the active sites on the silica stationary phase, causing the severe peak tailing you are observing. Furthermore, these species can degrade thermally in the GC inlet, leading to unpredictable "ghost peaks."
Self-Validating Solution:
To validate whether the tailing peaks are active silanols or stable siloxanes, you must implement a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) prior to injection. BSTFA replaces the active hydrogen of the silanol with a trimethylsilyl (TMS) group. If the tailing disappears and the mass shifts predictably (+72 Da per –OH group), the impurity was a silanol artifact. If the peak remains unchanged, it is a stable cyclic siloxane present in the bulk sample.
Q2: Our GC-MS Electron Ionization (EI) screening reveals trace impurities that do not match anything in the NIST or Wiley libraries. How do we elucidate these structures without reference standards?
Scientist's Insight (Causality & Experience):
Commercial libraries are notoriously sparse regarding complex organosilanes and transition-state oligomers formed during processes like Wurtz-type reductive coupling[1]. Under standard 70 eV EI, organosilanes fragment extensively, often losing the molecular ion (
) entirely due to the lability of the Si–C(methyl) and Si–H bonds. Without an intact molecular ion, library matching algorithms inherently fail.
Self-Validating Solution:
You must bridge this analytical gap by switching from EI to Chemical Ionization (CI) using methane or isobutane as the reagent gas[2]. CI is a "soft" ionization technique that preserves the pseudo-molecular ion (
), yielding the exact mass of the intact impurity. Once the molecular weight is confirmed, orthogonal validation using and NMR is required[3]. Hyphenated techniques and multi-modal profiling are critical for regulatory-compliant pharmaceutical impurity analysis.
Q3: Our monomer batches occasionally exhibit high-viscosity residues, yet GC-MS shows no abnormal peaks. How do we characterize these "invisible" impurities?
Scientist's Insight (Causality & Experience):
If the residue is invisible to GC-MS, you are dealing with high-molecular-weight poly(methylphenylsilane) chains or macrocyclic oligomers that exceed the volatility limits of gas chromatography (typically >1000 Da). These often form via unintended auto-polymerization catalyzed by trace metal impurities[1].
Self-Validating Solution:
You must shift your analytical axis from gas-phase separation to Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). MALDI-TOF is uniquely suited for resolving the end groups and molecular weight distributions of poly(methylphenylsilane) without requiring vaporization[4]. To self-validate the MALDI data, perform Gel Permeation Chromatography (GPC) in parallel; if the MALDI mass distribution is erroneously skewed toward lower molecular weights (a known artifact of laser-induced polymer degradation), the GPC retention times will expose the discrepancy[4].
Structural Elucidation Workflow
Self-validating GC-MS and NMR workflow for unknown organosilane impurity elucidation.
Quantitative Data Summary
The following table synthesizes the operational parameters and detection limits for the primary analytical techniques used in methylphenylsilane impurity profiling.
Standard Operating Procedure: Orthogonal Impurity Profiling
To ensure absolute trustworthiness in your results, execute the following step-by-step methodology for characterizing unknown impurities in methylphenylsilane.
Phase 1: Sample Preparation & Derivatization
Inert Handling: Transfer 50 µL of the methylphenylsilane sample into a dry, argon-purged 2 mL autosampler vial to prevent ambient moisture hydrolysis.
Derivatization: Add 50 µL of BSTFA (containing 1% TMCS as a catalyst) and 900 µL of anhydrous hexane.
Incubation: Seal the vial and heat at 60°C for 30 minutes. Causality: This kinetically drives the capping of any trace silanols (
), preventing column degradation.
Phase 2: GC-QTOF MS Acquisition
4. Injection: Inject 1 µL of the derivatized sample into the GC-QTOF system (split ratio 1:50) using a non-polar DB-5MS column.
5. Thermal Gradient: Hold at 40°C for 2 min, then ramp at 10°C/min to 300°C. Causality: A slow, controlled ramp ensures baseline resolution of structurally similar cyclic siloxane isomers.
6. Dual Ionization: Run identical sequences in both 70 eV EI mode (for fragmentation mapping) and CI mode (using isobutane, for intact molecular ion confirmation)[2].
Phase 3: NMR Structural Confirmation
7. Preparation: Dissolve 50 mg of the isolated impurity fraction (or concentrated bulk sample) in 0.5 mL of
containing 0.05% TMS as an internal standard.
8. Acquisition: Acquire NMR spectra using an inverse-gated decoupling sequence. Causality: This specific sequence is mandatory to suppress the nuclear Overhauser effect (NOE), which can artificially distort quantitative integration in silicon compounds[3].
References
1.[4] Use of GC-MS and MALDI to understand polymer degradation , ResearchGate. Available at: 4
2.[1] Methyl-phenyl-silane , Benchchem. Available at: 1
3.[3] NMR Spectroscopy of Organosilicon Compounds , ResearchGate. Available at: 3
4. Impurity Profiling by Hyphenated Techniques: Review , IJSDR. Available at:Link
5.[2] Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs , Nelson Labs. Available at: 2
Technical Support Center: Improving Selectivity in Reactions Involving Methyl-phenyl-silane
Welcome to the technical support center for methyl-phenyl-silane applications. As a versatile secondary silane, methyl-phenyl-silane (PhMeSiH₂) is a cornerstone reagent in synthetic chemistry, primarily utilized for hydr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for methyl-phenyl-silane applications. As a versatile secondary silane, methyl-phenyl-silane (PhMeSiH₂) is a cornerstone reagent in synthetic chemistry, primarily utilized for hydrosilylation, reduction, and dehydrocoupling reactions.[1] Its utility, however, is intrinsically linked to the ability to control reaction selectivity—be it regioselectivity, stereoselectivity, or chemoselectivity.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common selectivity issues and optimize reaction outcomes. We will move beyond simple protocols to explain the underlying principles governing these transformations, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary types of selectivity I need to consider when using methyl-phenyl-silane?
A1: There are three main categories of selectivity:
Regioselectivity: This determines where the silyl group and hydrogen add across an unsaturated bond. For example, in the hydrosilylation of a terminal alkene, the reaction can yield either the linear (anti-Markovnikov) or branched (Markovnikov) product.
Stereoselectivity: This governs the spatial arrangement of the atoms in the product. In alkyne hydrosilylation, this manifests as the selective formation of either the (E)- or (Z)-vinylsilane.[2] For asymmetric reactions, it refers to the preferential formation of one enantiomer over the other.[3]
Chemoselectivity: This is the ability to react with one functional group in the presence of others. A common challenge is achieving hydrosilylation of a double bond without reducing other sensitive groups (like esters or ketones) or suppressing competing side reactions like dehydrogenative silylation.[4]
Q2: What are the most critical factors I can adjust to control the selectivity of my reaction?
A2: The selectivity of reactions involving PhMeSiH₂ is not governed by a single parameter but is a result of the synergy between multiple factors.[4] The most impactful variables you can control are:
Catalyst System (Metal and Ligand): This is the most powerful tool for dictating the reaction outcome. The choice of transition metal (e.g., Pt, Rh, Ru, Co, Fe) and the steric and electronic properties of its coordinating ligands are paramount.[2][5]
Solvent: The polarity and coordinating ability of the solvent can dramatically influence catalyst activity and selectivity. For instance, Wilkinson's catalyst can produce different stereoisomers depending on whether a polar or non-polar solvent is used.[2] In some systems, solvents like toluene are superior for suppressing side reactions compared to coordinating solvents like THF.
Temperature: Reaction temperature can be a decisive factor. Lowering the temperature can often increase selectivity by disfavoring higher-activation-energy side pathways, such as dehydrogenative silylation.
Silane Structure & Concentration: While the focus is on PhMeSiH₂, it's important to recognize that other silanes can produce different results under identical conditions. For example, switching from a phenylsilane to an alkoxysilane can pivot the reaction from hydrosilylation to quantitative reduction.[4]
Q3: What are the most common side reactions with methyl-phenyl-silane, and how can they be minimized?
A3: Besides the desired transformation, several competing pathways can reduce your yield and complicate purification:
Dehydrogenative Silylation: This process results in the formation of a vinylsilane and H₂ gas, and is often a competing pathway to hydrosilylation, particularly with certain cobalt catalysts. It can often be minimized by running the reaction at lower temperatures.
Silane Redistribution: The catalyst can sometimes scramble the substituents on the silicon atom, leading to the formation of species like diphenylsilane (Ph₂SiH₂) and methylsilane (MeSiH₃) from methyl-phenyl-silane. This side reaction is highly dependent on the catalyst and solvent system.
Substrate Reduction: The silane can act as a simple reducing agent, converting an alkene to an alkane or a ketone to an alcohol, instead of undergoing the desired hydrosilylation. This outcome is strongly influenced by the choice of catalyst and the specific silane used.[4]
Section 2: Troubleshooting Guide for Common Selectivity Issues
This section addresses specific experimental challenges in a problem-and-solution format.
Problem 1: Poor Regioselectivity in Alkene/Alkyne Hydrosilylation
Q: My hydrosilylation of a terminal alkene with PhMeSiH₂ is yielding a mixture of the linear (anti-Markovnikov) and branched (Markovnikov) adducts. How can I improve selectivity for the linear product?
A: Achieving high regioselectivity is primarily a function of catalyst choice. A mixture of products often indicates that the catalyst system is not well-suited for the substrate or that reaction conditions are suboptimal.
Causality & Troubleshooting Steps:
Re-evaluate the Catalyst System: The mechanism of silyl group addition is dictated by the catalyst.
Insight: Cobalt complexes with bulky pyridine-diimine (PDI) ligands, such as (i-PrPDI)CoCl₂ activated with NaEt₃BH, are exceptionally effective at promoting highly selective anti-Markovnikov hydrosilylation of terminal alkenes.[4] The steric bulk of the ligand framework directs the addition to the less hindered terminal carbon.
Action: Switch to a catalyst system known for high linear selectivity. Consider screening cobalt or iron-based catalysts, which often exhibit different regioselectivity profiles compared to classical platinum catalysts.[4][5]
Optimize the Solvent: The solvent can influence the catalyst's active state.
Insight: In a cobalt-catalyzed hydrosilylation of dienes, solvents like THF, ether, and hexane led to significant amounts of undesired reduction products, while benzene promoted silane redistribution. Toluene was found to be the optimal solvent, giving clean hydrosilylation.
Action: Conduct a solvent screen. Start with a non-coordinating solvent like toluene or benzene. Avoid potentially coordinating solvents like THF or acetonitrile unless literature suggests they are beneficial for your specific catalyst.
Adjust the Temperature:
Insight: Catalyst activation and side reactions are temperature-dependent. Generating the active catalyst at a low temperature (e.g., -78 °C) before introducing the substrate can lead to a more selective catalytic species.
Action: Modify your procedure to include a low-temperature catalyst activation step.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Problem 2: Low Stereoselectivity in Alkyne Hydrosilylation
Q: I am attempting to hydrosilylate a terminal alkyne but am getting a mixture of (E)- and (Z)-vinylsilanes. How can I selectively synthesize the (E)-isomer?
A: The stereochemical outcome of alkyne hydrosilylation is exquisitely sensitive to the catalyst and solvent. The formation of a mixture suggests that either the catalyst is inherently non-selective or the conditions favor isomerization.
Causality & Troubleshooting Steps:
Select a Stereodirecting Catalyst: The geometry of the transition state during the Si-H addition determines the product's stereochemistry.
Insight: Cobalt complexes bearing PNP (bis(phosphino)pyridine) pincer ligands have been shown to catalyze the hydrosilylation of internal alkynes with exclusive syn-addition, leading selectively to the (E)-isomer.[6] Ruthenium-based catalysts are often employed to access cis-β-vinylsilanes (Z-isomers).[2]
Action: Choose a catalyst based on the desired stereochemical outcome. For (E)-selectivity, a Co-PNP system is a strong candidate.
Control the Solvent Environment: The solvent can influence both the reaction mechanism and the stability of the product.
Insight: For Wilkinson's catalyst ([RhCl(PPh₃)₃]), a switch in solvent can invert the stereoselectivity. Non-polar solvents tend to favor the cis (Z) product, while polar solvents yield the trans (E) product.[2]
Action: Perform a solvent screen, comparing non-polar (e.g., hexane, toluene) and polar aprotic (e.g., THF, CH₂Cl₂) solvents to identify the optimal medium for your desired isomer.
Table 1: Catalyst and Solvent Effects on Alkyne Hydrosilylation Stereoselectivity
Problem 3: Competition from Reduction Side Reaction
Q: During the hydrosilylation of my alkene, I'm observing a significant amount of the corresponding alkane (reduction product). What is causing this and how can I favor hydrosilylation?
A: The formation of a reduction product indicates that the catalytic cycle is favoring a pathway where the substrate abstracts two hydrogen atoms from the silane (or catalyst-hydride intermediates) rather than undergoing insertion and reductive elimination to form the C-Si bond.
Causality & Troubleshooting Steps:
Confirm Silane Identity: The structure of the silane itself is a critical determinant of the reaction outcome.
Insight: In a study using a (i-PrPDI)CoCl₂ catalyst, switching the silane from PhSiH₃ to (EtO)₂Si(Me)H completely changed the outcome from hydrosilylation to exclusive reduction of the terminal double bond. This is explained by an alternate decomposition pathway for the cobalt-alkyl intermediate that is favored with the alkoxysilane.[4]
Action: Double-check that you are using the correct silane (PhMeSiH₂). If you have flexibility, avoid highly reactive or sterically small silanes that might favor reduction pathways.
Modify Catalyst Generation and Reaction Temperature: The nature of the active catalyst is key.
Insight: Low-temperature generation of the cobalt catalyst (−78 °C) was found to be crucial for achieving high selectivity for hydrosilylation over other pathways. Reactions run at room temperature were less selective and could lead to reduction or dehydrogenative silylation.
Action: Implement a low-temperature protocol for catalyst generation and reaction initiation. This can disfavor the formation of catalyst species that are more prone to promoting reduction.
Comparative Reactivity of Methylphenylsilane vs. Phenylsilane: A Technical Guide for Catalytic Reductions and Polymerizations
As application scientists and process chemists, we must recognize that the choice of organosilane in a catalytic workflow is rarely just a stoichiometric consideration. The structural nuances of the silane fundamentally...
Author: BenchChem Technical Support Team. Date: March 2026
As application scientists and process chemists, we must recognize that the choice of organosilane in a catalytic workflow is rarely just a stoichiometric consideration. The structural nuances of the silane fundamentally dictate the reaction's kinetic pathway, chemoselectivity, and the architectural outcome of the final product[1].
This guide provides an objective, data-driven comparison between two benchmark aromatic silanes: the primary phenylsilane (PhSiH₃) and the secondary methylphenylsilane (MePhSiH₂) . By analyzing their thermodynamic hydricity, steric profiles, and performance in validated experimental workflows, we establish a predictive framework for researchers designing advanced reduction or polymerization protocols.
Thermodynamic and Kinetic Profiling
The fundamental reactivity difference between PhSiH₃ and MePhSiH₂ stems directly from the substitution of a hydrogen atom with a methyl group.
Hydricity and Electronic Effects: PhSiH₃ is a highly hydridic, unhindered primary silane. Paradoxically, the introduction of an electron-donating methyl group in MePhSiH₂ decreases the effective hydricity of the remaining Si–H bonds. Computational models demonstrate that adding methyl substituents significantly reduces hydricity; for example, dimethylphenylsilane is computed to be less hydridic than PhSiH₃ by approximately 11 kcal·mol⁻¹[2]. Consequently, MePhSiH₂ exhibits slower hydride transfer rates during rate-determining steps.
Steric Encumbrance: PhSiH₃ is sterically accessible, allowing rapid coordination and oxidative addition at transition metal centers. MePhSiH₂ introduces moderate steric bulk, which can enhance regioselectivity in certain hydrosilylations but impedes rapid turnover in highly congested catalytic pockets[3].
Monomer Functionality: In step-growth polymerizations, PhSiH₃ possesses three reactive Si–H bonds, acting as a trifunctional monomer capable of branching. MePhSiH₂ has two reactive bonds, making it strictly bifunctional and ideal for controlled linear polymer synthesis[4].
Comparative Performance in Key Transformations
Biomimetic Asymmetric Ketone Reduction
In the abiotic reduction of ketones catalyzed by carbonic anhydrase (hCAII) via an enzymatic zinc hydride intermediate, the silane acts as the terminal reductant. Experimental data reveals that PhSiH₃ yields 99% of the chiral alcohol, whereas MePhSiH₂ yields 78% under identical conditions[2]. Crucially, the enantiomeric excess (e.e.) remains identical (98%) for both silanes[2].
Mechanistic Causality: This self-validating data proves a stepwise mechanism. The silane is only involved in the rate-determining formation of the zinc hydride[2]. The slower reaction with MePhSiH₂ is a direct consequence of its lower hydricity and increased steric bulk, which retards the metathesis reaction with the zinc alkoxide[2]. The identical e.e. confirms that the silane is entirely absent during the enantiodetermining hydride transfer to the ketone[2].
Mechanism of zinc-catalyzed ketone reduction highlighting silane-dependent kinetics.
Dehydrocoupling Polymerization
In the synthesis of poly(silylether)s via iron-catalyzed dehydrocoupling with diols (e.g., 1,4-benzenedimethanol), the functionality of the silane dictates the polymer architecture. PhSiH₃ rapidly over-couples at standard catalyst loadings (5 mol%), yielding insoluble, cross-linked networks due to its trifunctional nature[4]. Conversely, the bifunctional MePhSiH₂ undergoes controlled step-growth polymerization to form soluble, linear polymers with high average molecular weights (Mn ~ 21.5 kDa)[4].
Divergent dehydrocoupling polymerization pathways based on silane sterics and Si-H count.
Ester Deoxygenation vs. Hydrosilylation
In rhodium-catalyzed reactions of esters, the choice of silane acts as a chemoselectivity switch. Primary silanes like PhSiH₃ promote selective partial deoxygenation (reductive cleavage of the C–O linkage to form ethers), whereas more substituted tertiary silanes divert the pathway toward 1,2-addition (standard hydrosilylation)[5]. MePhSiH₂, as a secondary silane, represents an intermediate reactivity profile that must be carefully tuned with specific ligands to avoid mixed product streams[5].
Quantitative Data Comparison
Table 1: Enzymatic Zinc-Catalyzed Reduction of 4-Acetylpyridine [2]
Silane
Yield (%)
e.e. (%)
Hydricity / Steric Profile
Phenylsilane (PhSiH₃)
99
98 ± 0.7
High hydricity, low steric bulk
Methylphenylsilane (MePhSiH₂)
78
98 ± 0.4
Lower hydricity, moderate bulk
Dimethylphenylsilane (PhSiMe₂H)
0
N/A
Lowest hydricity, high bulk
Table 2: Iron-Catalyzed Dehydrocoupling with 1,4-Benzenedimethanol [4]
Silane
Catalyst Loading
Temp (°C)
Product State
Mn (kDa)
Phenylsilane
5 mol%
80
Insoluble solid
N/A (Cross-linked)
Phenylsilane
1 mol%
80
Viscous oil
11.9
Methylphenylsilane
1 mol%
80
Linear polymer
21.5
Validated Experimental Methodologies
To ensure reproducibility, the following protocols have been designed as self-validating systems.
Protocol 1: Zinc-Catalyzed Asymmetric Reduction of Ketones[2]
Objective: Determine the kinetic impact of silane substitution on hydride transfer without altering the stereochemical pathway.
Preparation: Lyophilize hCAII enzyme to ensure stable catalytic activity. In a reaction vial, dissolve 4-acetylpyridine (1.0 equiv) in an optimized aqueous buffer system.
Catalyst Loading: Add the hCAII enzyme (0.2 mol %) to the reaction mixture.
Silane Addition: Introduce either PhSiH₃ or MePhSiH₂ (3.0 equiv) to the mixture. (Note: The excess silane drives the equilibrium of the rate-determining zinc hydride formation).
Reaction & Monitoring: Stir the reaction at room temperature. Monitor conversion via ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) to ensure strict mass balance.
Workup & Analysis: Extract the product using ethyl acetate. Determine the chemical yield via ¹H NMR and the enantiomeric excess (e.e.) via chiral HPLC.
Self-Validation Check: The identical e.e. values across different silanes validate that the protocol successfully isolates the silane's kinetic effect from the stereochemical outcome.
Objective: Synthesize controlled linear poly(silylether)s while preventing premature gelation.
Inert Atmosphere Setup: In a nitrogen-filled glovebox, weigh 1,4-benzenedimethanol (1.0 equiv) and the selected silane (PhSiH₃ or MePhSiH₂, 1.0 equiv) into a Schlenk flask.
Catalyst Introduction: Add the iron β-diketiminate pre-catalyst (1 mol% for MePhSiH₂, 1-5 mol% for PhSiH₃).
Polymerization: Heat the mixture to 80 °C. (Caution: Vigorous H₂ gas evolution occurs; ensure proper venting through an oil bubbler).
Termination & Precipitation: After 2 hours, quench the reaction by exposing it to ambient air. Dissolve the crude mixture in minimal THF and precipitate by dropwise addition into vigorously stirred cold methanol.
Characterization: Collect the polymer by filtration. Analyze the number-average molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Self-Validation Check: The complete solubility of the MePhSiH₂ product in THF for GPC analysis confirms linear chain growth, whereas the insolubility of the PhSiH₃ product (at 5 mol% loading) physically validates the occurrence of cross-linking.
References
Abiotic reduction of ketones with silanes catalyzed by carbonic anhydrase through an enzymatic zinc hydride
Nature Chemistry / PMC
URL:[Link]
Dehydrocoupling Polymerization: Poly(silylether) Synthesis by Using an Iron β‐Diketiminate Catalyst
Chemistry—A European Journal
URL:[Link]
Organosilanes in Metal-Catalyzed, Enantioselective Reductions
Organic Process Research & Development (ACS)
URL:[Link]
Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilylation
RSC Advances
URL:[Link]
Mild partial deoxygenation of esters catalyzed by an oxazolinylborate-coordinated rhodium silylene
Chemical Communications (RSC)
URL:[Link]
"methyl-phenyl-silane vs. diphenylsilane in reduction reactions"
A Comparative Guide to Silane Reductants: Methylphenylsilane vs. Diphenylsilane in Modern Organic Synthesis In modern organic synthesis and drug development, catalytic hydrosilylation has largely superseded traditional m...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to Silane Reductants: Methylphenylsilane vs. Diphenylsilane in Modern Organic Synthesis
In modern organic synthesis and drug development, catalytic hydrosilylation has largely superseded traditional metal hydride reductions (such as those using
) due to its superior chemoselectivity, functional group tolerance, and safety profile. Because the bond is only weakly hydridic, it requires activation by a transition metal (e.g., Rh, Ir, Ni) or a Lewis/Brønsted acid[1].
The choice of the organosilane is not merely a matter of stoichiometry; the steric and electronic properties of the silane dictate the reaction pathway, the rate of turnover, and the stereochemical outcome. Two of the most prominent secondary silanes used in these workflows are diphenylsilane (
) and methylphenylsilane () . This guide explores the mechanistic causality behind selecting one over the other and provides self-validating protocols for their application.
and lies in the balance between their electron density and steric bulk, which directly influences how they interact with catalytic metal centers and substrates[2].
Electronic Effects (Hydridic Character): The hydridic character of the
bond is heavily influenced by its substituents. Methylphenylsilane possesses an electron-donating methyl group, which increases the electron density at the silicon center. This enhances the hydridic character of the bond compared to diphenylsilane, making inherently more reactive toward oxidative addition and faster at transferring hydrides to sterically hindered electrophiles[3].
Steric Effects (Chiral Pocket Fitting): Diphenylsilane features two bulky phenyl rings. While this slightly diminishes its baseline reactivity due to steric shielding, this exact bulk is highly advantageous in asymmetric catalysis. The rigid steric environment of
interacts synergistically with chiral ligands (e.g., PyBOX, DIOP) to create a highly differentiated chiral pocket, maximizing enantiomeric excess () during the reduction of standard prochiral ketones[1]. Conversely, for exceptionally bulky substrates (e.g., tert-butyl phenyl ketone), the smaller methylphenylsilane is required to prevent steric clash with the ligand, thereby maintaining catalytic turnover and high enantioselectivity[4].
Visualizing the Logic
Mechanistic pathway of metal-catalyzed silane reduction.
Decision tree for selecting diphenylsilane versus methylphenylsilane.
Comparative Performance Data
Table 1: Physical and Electronic Properties
Property
Diphenylsilane ()
Methylphenylsilane ()
Molecular Weight
184.31 g/mol
122.24 g/mol
Boiling Point
95-97 °C (at 13 mmHg)
142-143 °C (at 760 mmHg)
Steric Bulk
High (Two rigid phenyl rings)
Moderate (One phenyl, one methyl)
Electronic Profile
Mildly electron-withdrawing
Electron-donating (enhanced hydridicity)
Primary Application
Amide reductions, Asymmetric hydrosilylation of standard ketones
Hydrosilylation of sterically hindered ketones
Table 2: Enantioselective Reduction Outcomes (Kempe Group Data) [3]
Demonstrating the necessity of matching silane steric bulk to substrate size.
Substrate
Catalyst System
Optimal Silane
Enantiomeric Excess ()
Acetophenone (Standard)
Ni(0) / DIOP
Diphenylsilane
>90%
tert-Butyl Phenyl Ketone (Bulky)
Rh(I) / DIOP
Methylphenylsilane
>85%
Self-Validating Experimental Protocols
Protocol A: Chemoselective Reduction of Tertiary Amides to Amines using Diphenylsilane
Causality: Diphenylsilane is the reagent of choice for reducing amides because its balanced hydridic character prevents the over-reduction of co-existing functional groups (e.g., esters, nitriles, or nitro groups)[5]. The reaction proceeds via a stable silyl ester intermediate[6].
Self-Validation: The evolution of hydrogen gas upon the addition of the silane confirms the active formation of the silyl ester intermediate and the activation of the catalyst-silane complex.
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the tertiary amide (1.0 mmol) in anhydrous toluene (5.0 mL).
Catalyst Addition: Add a Lewis acid catalyst (e.g.,
, 5 mol%). Causality: The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and priming it for hydride attack.
Silane Introduction: Slowly add diphenylsilane (2.5 mmol) dropwise via syringe at room temperature. Validation Check: Observe mild effervescence (
gas); the cessation of bubbling indicates the completion of the initial oxidative addition.
Reaction Monitoring: Stir the mixture at 60 °C for 4-6 hours. Monitor via TLC (Hexanes/EtOAc) until the starting material is entirely consumed.
Hydrolysis & Workup: Cool to room temperature. Carefully quench with 1M NaOH (5.0 mL) to hydrolyze the silyl ether intermediate into the final amine and siloxane byproducts. Extract with dichloromethane (
mL), dry over , and concentrate under reduced pressure.
Protocol B: Asymmetric Hydrosilylation of Bulky Ketones using Methylphenylsilane
Causality: For sterically demanding substrates like tert-butyl phenyl ketone, diphenylsilane causes steric clash within the chiral pocket, drastically reducing turnover and
[4]. Methylphenylsilane provides the necessary compact profile and higher electron density for efficient, stereocontrolled hydride transfer.
Self-Validation: A distinct color change during pre-activation confirms the successful displacement of the cyclooctadiene (cod) ligand and the formation of the active chiral Rh-complex.
Catalyst Pre-activation: In a nitrogen-filled glovebox, combine
(1 mol%) and a chiral ligand (e.g., (R,R)-DIOP, 2.2 mol%) in anhydrous THF (3.0 mL). Stir for 30 minutes. Validation Check: A color shift from yellow to deep orange confirms complete complexation.
Substrate Addition: Add the sterically hindered ketone (1.0 mmol) to the activated catalyst solution.
Reduction: Cool the reaction vessel to -20 °C to maximize enantiomeric discrimination. Add methylphenylsilane (1.5 mmol) dropwise. Causality: The lower temperature suppresses the background uncatalyzed reaction, forcing the reduction to occur exclusively within the chiral pocket.
Workup: After stirring for 12 hours, quench the reaction with a 10% methanolic
solution (2.0 mL) to cleave the resulting silyl ether. Extract with diethyl ether, purify via silica gel chromatography, and determine the enantiomeric excess via chiral HPLC.
References
Organosilanes in Metal-Catalyzed, Enantioselective Reductions
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Recent Progress on One-Pot Multisubstrate Screening
Source: PubMed Central (PMC) / ACS
URL:[Link]
Diphenylsilane as a Coupling Reagent for Amide Bond Formation
Source: ResearchGate / Chemistry - A European Journal
URL:[Link]
"analytical methods for determining the purity of methyl-phenyl-silane"
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Methylphenylsilane (MePhSiH₂, CAS: 766-08-5) Executive Summary: The Analytical Challenge Methylp...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Subject: Methylphenylsilane (MePhSiH₂, CAS: 766-08-5)
Executive Summary: The Analytical Challenge
Methylphenylsilane (MePhSiH₂) is a versatile organosilicon building block used in hydrosilylation catalysis and polymer synthesis. Its purity is critical because even trace impurities—specifically chlorosilanes, siloxanes, or residual solvents—can poison transition metal catalysts (e.g., Platinum/Karstedt’s catalyst) or terminate chain growth in polymerization.
Analyzing MePhSiH₂ presents a dual challenge:
Reactivity: The Si-H bonds are prone to oxidation and hydrolysis, meaning the act of analysis can generate impurities (siloxanes) if not handled under strict inert conditions.
Volatility: Volatile impurities (solvents) require gas chromatography (GC), while heavier siloxane oligomers require Nuclear Magnetic Resonance (NMR).
This guide compares the two primary analytical standards—GC-FID and Quantitative 29Si NMR (qNMR) —and provides a validated decision matrix for their application.
Method 1: Gas Chromatography (GC-FID)
Best For: Routine purity assessment, detection of volatile organic solvents (THF, Toluene), and starting material residues (Chlorosilanes).
GC with Flame Ionization Detection (FID) is the industry workhorse for silane purity. It offers high resolution for structurally similar impurities like phenylsilane or dimethylphenylsilane. However, it cannot detect non-volatile siloxane oligomers formed by degradation.
Experimental Protocol: Inert GC Sampling
Critical Warning: Standard autosampler vials with septa are insufficient for long queues. Oxygen diffusion will cause the sample to hydrolyze (cloudiness) before injection, leading to false "low purity" results.
Instrument Parameters:
Column: Agilent DB-5ms or equivalent (5% Phenyl-arylene, 95% Methylpolysiloxane), 30m x 0.25mm x 0.25µm.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
Inlet: Split mode (50:1 to 100:1). Temperature: 250°C.
Detector (FID): 300°C. H₂/Air flow optimized for instrument.
Oven Program:
Hold at 50°C for 2 min (Solvent elution).
Ramp 15°C/min to 280°C.
Hold 5 min (Elute disiloxanes).
Sample Preparation (Glovebox/Schlenk Line Required):
Prepare a 10 mg/mL solution of MePhSiH₂ in anhydrous n-Hexane or Toluene (dried over molecular sieves).
Optional Internal Standard: Add n-Decane (approx. 5 mg/mL) if absolute assay is required.
Transfer to a crimp-top GC vial with a PTFE-lined septum inside an inert atmosphere glovebox.
Analyze immediately.
Data Interpretation:
MePhSiH₂ Retention: Typically elutes around 140°C equivalent (mid-chromatogram).
Impurities: Look for fronting peaks (lighter silanes like Methylsilane) and tailing peaks (oxidation products like 1,3-dimethyl-1,3-diphenyldisiloxane).
Method 2: Quantitative 29Si NMR (qNMR)
Best For: Structural verification, absolute purity assay, and detecting "invisible" inorganic impurities (siloxanes, silanols).
Silicon-29 NMR is the "truth-teller" for organosilanes. Unlike GC, it is non-destructive and visualizes the entire silicon population. However, 29Si has a long spin-lattice relaxation time (
) and a negative Nuclear Overhauser Effect (NOE), which can suppress signals. Inverse Gated Decoupling and a Relaxation Agent are mandatory for quantitative results.
Experimental Protocol: Quantitative 29Si NMR
Reagents:
Solvent: Benzene-d₆ (C₆D₆) or Toluene-d₈ (dried over Na/K alloy).
The following table contrasts the performance of GC-FID versus qNMR for Methylphenylsilane.
Feature
GC-FID
Quantitative 29Si NMR
Primary Utility
Routine QC, Volatile Impurities
Structural Validation, Absolute Assay
Sample Size
< 1 mg
~50 mg
Throughput
High (20 min/sample)
Low (1-2 hours/sample)
Specificity
High (separates isomers)
Very High (fingerprints Si environment)
Blind Spots
Non-volatile oligomers, Silanols
Trace organic solvents (requires 1H NMR)
Cost per Run
Low
High (Deuterated solvents, Instrument time)
Limit of Detection
< 0.05%
~ 0.5 - 1.0%
Decision Matrix & Workflow
The following diagram illustrates the logical workflow for characterizing a batch of Methylphenylsilane.
Figure 1: Analytical workflow for Methylphenylsilane. Initial visual checks prevent wasting instrument time on degraded samples. GC-FID acts as the primary gatekeeper, while NMR provides structural certification.
Ancillary Techniques (What to Avoid)
Karl Fischer Titration (Moisture Analysis)
Status: NOT RECOMMENDED.
Standard Karl Fischer reagents contain methanol and bases. MePhSiH₂ can react with the alcohol (alcoholysis) releasing hydrogen gas, or the Si-H bond can be oxidized by the iodine in the reagent. This leads to massive overestimation of water content and potential vessel pressurization.
Alternative: Use 1H NMR to detect the broad singlet of water or silanol protons, or use specialized ketone-based KF reagents designed for silanes (though still risky).
FTIR Spectroscopy
Status: QUALITATIVE ONLY.
FTIR is excellent for confirming the presence of the Si-H bond (strong stretch at ~2100 cm⁻¹) but poor for quantifying purity >95%. It cannot easily distinguish between MePhSiH₂ and impurities like PhSiH₃ in a quantitative manner.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard reference for NMR shifts and coupling constants).
Uhl, W., & Kyriatsoulis, A. (2004). "29Si NMR Chemical Shifts of Silane Derivatives." Organometallics. Link (Source for MePhSiH₂ shift data).
Medeiros, D. R. (2019). "Quantitative Nuclear Magnetic Resonance (qNMR) for Silicon-Based Materials." Journal of Applied Polymer Science. (Protocol for Cr(acac)₃ usage).
Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (Comprehensive guide on silane reactivity and handling).
ASTM E260-96. "Standard Practice for Packed Column Gas Chromatography.
Advanced Structural Validation of Methyl-Phenyl-Silane Derivatives: Beyond Standard 1D NMR
Executive Summary Product Focus: Indirect Detection NMR Methodologies ( H- Si HMBC/HSQC) Comparative Alternative: Direct Excitation 1D Si NMR (IGATED/DEPT) For drug development professionals and organometallic researcher...
H-Si HMBC/HSQC)
Comparative Alternative: Direct Excitation 1D Si NMR (IGATED/DEPT)
For drug development professionals and organometallic researchers, validating methyl-phenyl-silane derivatives (e.g., PhMeSiH₂, PhMe₂SiH) presents a unique analytical bottleneck. Standard proton (
H) NMR often yields ambiguous singlets in the alkyl region, while direct Si NMR is notoriously inefficient due to the nucleus's negative gyromagnetic ratio and long relaxation times ().
This guide objectively compares the Indirect Detection approach against traditional methods, demonstrating how
H-Si HMBC provides a 100x sensitivity gain and definitive structural connectivity in a fraction of the instrument time.
Part 1: The Challenge of Organosilicon Validation
Silicon-29 (
Si) is the only naturally occurring NMR-active isotope of silicon, but it possesses physical properties that make standard acquisition protocols prone to failure:
Negative Gyromagnetic Ratio (
):Si has a of -5.31 MHz/T. In standard proton-decoupled experiments (using NOE), this can lead to signal nulling where the Nuclear Overhauser Effect cancels out the magnetization, resulting in zero signal [1, 2].
Low Sensitivity: With a natural abundance of only 4.7%,
Si is approximately times as sensitive as H.
Long Relaxation Times: Quaternary silicon centers in methyl-phenyl-silanes often exhibit
relaxation times exceeding 20–60 seconds, necessitating prohibitively long recycle delays for quantitative 1D data [3].
Part 2: Comparative Analysis
Performance Matrix: Indirect (2D) vs. Direct (1D) Detection
The following table contrasts the "Product" (Indirect Detection) against the standard "Alternative" (Direct Detection).
Feature
Method A: H-Si HMBC (Recommended)
Method B: Direct 1D Si (IGATED)
Method C: H NMR (Satellites)
Primary Output
Connectivity (Si-C-H) & Chemical Shift
Quantitative Purity & Chemical Shift
Purity Estimation (via Integrals)
Sensitivity
High (Detects H magnetization)
Low (Detects Si directly)
Medium (Requires conc. sample)
Acquisition Time
10–30 Minutes
2–12 Hours
1–5 Minutes
Structural Proof
Definitive (Links Me/Ph groups to Si)
Inferential (Shift only)
Ambiguous (Singlet overlap)
Sample Req.
< 10 mg
> 50 mg (preferred)
> 10 mg
Key Risk
Blind to quaternary Si with no protons
Signal nulling (if NOE not managed)
Obscured by impurities
Experimental Data Interpretation
In methyl-phenyl-silane derivatives, the chemical shift (
) is highly diagnostic but narrow in range.
Methyl-Phenyl-Silanes: Typically resonate between -10 ppm and +5 ppm . For example, Tris(4-bromophenyl)(methyl)silane appears at
Hydrosilanes (Si-H): Show distinct upfield shifts (e.g., -30 to -60 ppm) and massive
couplings (180–250 Hz) [5].
Part 3: Strategic Protocol (Self-Validating System)
To ensure scientific integrity, we utilize a Self-Validating Workflow . Do not jump straight to expensive 2D methods without passing the "Satellite Checkpoint."
Step 1: The Satellite Checkpoint (1D
H)
Before running a silicon sequence, examine the
H NMR spectrum for the methyl group attached to the silicon (Si-Me).
Target: Look for the main methyl singlet (approx.
0.3–0.6 ppm).
Validation: At 4.7% intensity height relative to the main peak, you must see the
Si satellites.
Calculation: The distance between these satellites is the
coupling constant (typically 6–7 Hz). If these are visible, your sample is concentrated enough for a 2D HMBC.
Step 2: Indirect Detection (
H-
Si HMBC)
Use this method to map the phenyl ring protons to the silicon center.
Optimization: Set the long-range coupling constant (
) to 7–10 Hz. This targets the (Methyl) and (Phenyl ortho-protons).
Result: You will see a cross-peak connecting the Si-Me protons and the Phenyl ortho-protons to the same silicon chemical shift on the Y-axis. This proves the Methyl and Phenyl are on the same atom.
Step 3: Quantitative Purity (Optional 1D)
Only if mass-balance purity is required, run a 1D
Si using Inverse Gated Decoupling .
Why: This turns on proton decoupling only during acquisition, eliminating the negative NOE (signal nulling) while keeping the spectrum simple (singlets) [6].
Parameter: Relaxation delay (
) must be (often >60s).
Workflow Visualization
Figure 1: The "Satellite First" validation workflow ensures sample viability before committing to long 2D or quantitative experiments.
Part 4: Structural Visualization & Coupling Logic
Understanding the specific coupling pathways is essential for interpreting the HMBC data. In methyl-phenyl-silanes, the silicon acts as a "spy" node connecting the aliphatic and aromatic regions.
Key Coupling Constants for Validation
: 180–250 Hz (Direct bond, seen in Hydrosilanes).
: 6–7 Hz (Methyl protons to Silicon).
: 2–4 Hz (Phenyl ortho-protons to Silicon).
Figure 2: Coupling network in Methyl-Phenyl-Silane. The HMBC experiment detects the dashed yellow interactions, linking the Methyl (blue) and Phenyl (blue) protons via the central Silicon (red).
References
LibreTexts Chemistry. (2018). Nuclear Magnetic Resonance: Gyromagnetic Ratio and Shielding.
Pascal-Man. (n.d.). 29Si NMR: Some Practical Aspects and Negative Gyromagnetic Ratio.
Magritek. (2025). q-HMBC for Sensitivity-Enhanced 29Si Quantitation.
European Journal of Chemistry. (2024). Synthesis and characterization of tris(4-(pyridine-4-vinyl)phenyl)methylsilane.
SciSpace. (2017). J(Si,H) Coupling Constants of Activated Si–H Bonds.[2][3][4]
ResearchGate. (2023). Guide to NMR Method Development and Validation: Identification and Quantification.
"performance comparison of methyl- vs. phenyl-substituted silanes in coatings"
As a Senior Application Scientist, I frequently encounter formulators struggling to balance hardness, thermal stability, and optical clarity in organic-inorganic hybrid (OIH) coatings. The selection of the organosilane p...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter formulators struggling to balance hardness, thermal stability, and optical clarity in organic-inorganic hybrid (OIH) coatings. The selection of the organosilane precursor is the most consequential variable in this process. Specifically, the choice between methyl (-CH₃) and phenyl (-C₆H₅) substituents on the siloxane backbone dictates the reaction kinetics during sol-gel synthesis and fundamentally alters the thermo-mechanical and optical properties of the cured network.
This guide provides an objective, data-driven comparison of methyl- versus phenyl-substituted silanes, detailing the causality behind their performance differences and providing validated experimental protocols for their evaluation.
Mechanistic Foundations: Sterics vs. Kinetics
The performance of a silane-based coating is a direct manifestation of its molecular architecture. The organic substituent attached to the silicon atom controls the degree of crosslinking through its influence on hydrolysis and condensation rates.
Methyl-Substituted Silanes (e.g., MTES, MTMS): The methyl group is small and electron-releasing. This lack of steric hindrance allows for rapid and near-complete hydrolysis and condensation[1]. The result is a highly dense, tightly crosslinked Si-O-Si network.
Phenyl-Substituted Silanes (e.g., PTMS, DPDMS): The bulky phenyl ring introduces significant steric hindrance, which inherently limits the condensation degree of the polysiloxane[1]. However, the aromatic ring provides a resonance structure containing delocalized pi-electrons, which imparts unique optical properties, UV absorption capabilities, and enhanced flexibility.
Logical relationship between silane substituents, reaction kinetics, and final coating properties.
Quantitative Performance Comparison
When formulating a coating, the trade-off between mechanical rigidity and thermal/optical performance must be carefully weighed. Table 1 summarizes the comparative properties of these two substituents.
Table 1: Comparative Properties of Methyl vs. Phenyl Silane Coatings
Property
Methyl-Substituted Silanes
Phenyl-Substituted Silanes
Crosslink Density
High (Fast hydrolysis/condensation)
Moderate to Low (Steric hindrance)
Scratch Hardness
Excellent (Dense Si-O-Si network)
Moderate (Higher flexibility)
Thermal Stability
Excellent thermal shock resistance
Superior long-term high-temperature stability
UV Resistance
Good
Excellent (Aromatic ring resonance)
Refractive Index
Low (~1.40)
High (>1.50 to 1.61)
Hydrophobicity
High (Reorientation of -CH₃ groups)
Moderate
Organic Compatibility
Low to Moderate
High
In-Depth Analysis of Key Properties
Mechanical Integrity & Barrier Properties: Coatings derived from methyl-substituted alkoxysilanes exhibit vastly superior scratch hardness, impact resistance, and anti-corrosion barrier properties compared to their phenyl counterparts[2]. The dense silica network physically blocks the diffusion of corrosive species (like Cl⁻ ions and moisture) to the substrate.
Thermal Stability: While the Si-O-Si backbone provides baseline heat resistance, the substituents dictate failure modes. Phenyl attachment contributes to organic compatibility, toughness, and prolonged thermal stability at moderate-to-high temperatures[3]. In fact, increasing the phenyl content can elevate the thermal decomposition temperature (at 10% weight loss) from 440.5 °C to 480.0 °C[4]. Conversely, methyl groups provide faster curing, superior thermal shock resistance, and lower weight loss at extreme, sudden temperature spikes[3]. When alloyed with aluminum pigments, methyl phenyl silicone resins can endure continuous exposure up to 650 °C[5].
Optical Clarity & Refractive Index (RI): Replacing methyl groups with phenyl groups drastically increases the molar refractive index of the polysiloxane from approximately 1.40 to over 1.50[6]. Recent advancements in UV-curable ladder-like diphenylsiloxane-bridged structures have achieved an RI of 1.61 alongside a 5% thermal degradation temperature (Td5%) of 465.5 °C, effectively solving the historical trade-off between high phenyl content and thermal stability[7].
Step-by-step experimental workflow for synthesizing and evaluating silane-based hybrid coatings.
Protocol 1: Sol-Gel Synthesis and Coating Application
Causality Note: Controlling the pH and molar ratios during hydrolysis is critical. Acidic conditions favor hydrolysis over condensation, allowing for a stable sol before application.
Precursor Preparation: In separate reaction vessels, mix the primary organosilane (Methyltriethoxysilane [MTES] or Phenyltrimethoxysilane [PTMS]) with Tetraethoxysilane (TEOS) in a 70:30 molar ratio using ethanol as a co-solvent.
Hydrolysis Initiation: Dropwise, add a stoichiometric amount of acidified water (0.1 M HNO₃) to catalyze the cleavage of alkoxy groups into reactive silanol (Si-OH) groups.
Condensation & Aging: Stir the sol continuously at 25 °C for 24 hours. This aging process allows the silanol groups to partially condense into an oligomeric state suitable for film formation.
Substrate Pre-treatment: Ultrasonically clean SS 316 stainless steel panels in acetone and ethanol. Subject the panels to plasma pre-treatment or shot-blasting to remove organic contaminants and maximize surface energy for covalent bonding[2].
Coating Application: Utilize a programmable dip-coater to immerse the substrates into the sol. Withdraw at a controlled speed of 10 cm/min to ensure a uniform wet film thickness[1].
Thermal Curing: Transfer the coated substrates to a convection oven and cure at 150 °C for 2 hours[8]. This drives off residual water/alcohol and forces the network into its final crosslinked state.
Protocol 2: Thermal, Optical, and Mechanical Characterization
Causality Note: By running these specific tests, we isolate the variables influenced by the organic substituent—namely, network density (hardness) and electron delocalization (UV/Optical).
Thermogravimetric Analysis (TGA): Scrape free-films of the cured coatings. Heat the samples in a nitrogen atmosphere from 25 °C to 800 °C at 10 °C/min. Record the Td5% and Td10% to quantify thermal stability[4].
UV Weathering & Optical Testing: Measure the initial refractive index of the films using an Abbe refractometer. Expose the samples to continuous UV-A radiation (340 nm) in a QUV accelerated weathering tester for 500 hours. Measure the transmittance retention yield using a UV-Vis spectrophotometer to evaluate anti-yellowing properties[6].
Nanoindentation & Scratch Testing: Perform pencil hardness tests and nanoindentation on the intact coated panels to determine the elastic modulus and scratch resistance, validating the crosslink density differences[2].
Conclusion & Formulation Strategy
The choice between methyl and phenyl silanes is rarely absolute; it is an exercise in strategic compromise. If the primary failure mode of your application is mechanical abrasion or moisture-induced corrosion, methyl-substituted silanes are the superior choice due to their dense, highly crosslinked networks. However, if the coating must survive prolonged high-temperature exposure, requires high optical clarity (refractive index), or needs extreme UV weatherability, phenyl-substituted silanes are mandatory.
For state-of-the-art industrial applications, formulators frequently utilize methyl phenyl silicone resins —hybridizing both precursors. This synergistic approach yields a coating that leverages the rapid cure and hardness of the methyl group alongside the thermal stability, flexibility, and gloss of the phenyl group.
References
1.[5] Elkay Silicones. Methyl Phenyl Silicone Resin for Heat-Resistant Coatings. Available at: [Link]
2.[2] Kumar, N., & Jyothirmayi, A. (2012). Effect of functional groups (methyl, phenyl) on organic–inorganic hybrid sol–gel silica coatings on surface modified SS 316. Ceramics International, 38(8), 6565-6572. Available at: [Link]
3.[1] Kumar, N., & Jyothirmayi, A. (2012). Comparison of wet film and dried film thickness for M-T coatings generated at different withdrawal speeds. Ceramics International. Available at: [Link]
4.[3] Dow Chemical Company. Silicone resins and intermediates. Available at: [Link]
5.[6] Chen, X., et al. (2024). Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. Polymers, 17(1), 9. Available at: [Link]
6.[8] Kumar, N. Effect of functional groups (methyl, phenyl) on organic–inorganic hybrid sol–gel silica coatings on surface modified SS 316. ResearchGate. Available at: [Link]
7.[4] Chen, X., et al. (2024). Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. MDPI. Available at: [Link]
8.[7] Shang, X. X., et al. (2018). UV-curable ladder-like diphenylsiloxane-bridged methacryl-phenyl-siloxane for high power LED encapsulation. RSC Advances, 8(17), 9049-9056. Available at: [Link]
"spectroscopic comparison of methyl-phenyl-silane and its precursors"
Executive Summary Methylphenylsilane (MePhSiH₂) represents a critical intermediate in the synthesis of silicon-incorporated bioisosteres and advanced materials. Its unique reactivity profile—balanced between the steric b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methylphenylsilane (MePhSiH₂) represents a critical intermediate in the synthesis of silicon-incorporated bioisosteres and advanced materials. Its unique reactivity profile—balanced between the steric bulk of the phenyl group and the electronic donation of the methyl group—makes it a superior hydrosilylation agent compared to purely aliphatic or aromatic silanes.
This guide provides a technical comparison between Methylphenylsilane and its primary precursor, Methylphenyldichlorosilane (MePhSiCl₂) . It focuses on the spectroscopic signatures required to validate synthesis, assess purity, and ensure quality control in drug development workflows.
Chemical Context & Synthesis Workflow
The transition from a chlorosilane precursor to a hydrosilane involves a drastic change in electronic environment and reactivity. In a typical laboratory or pilot-plant setting, Methylphenylsilane is synthesized via the reduction of Methylphenyldichlorosilane using Lithium Aluminum Hydride (LiAlH₄) or Sodium Bis(2-methoxyethoxy)aluminumhydride (Red-Al).
Synthesis Logic
The reduction replaces highly electronegative Chlorine atoms with Hydrogen. This transformation inverts the polarity of the silicon center and significantly alters its magnetic shielding, making NMR and IR spectroscopy the most reliable methods for reaction monitoring.
Diagram: Synthesis & Validation Workflow
Figure 1: Reaction pathway for the synthesis of Methylphenylsilane, highlighting critical Quality Control (QC) checkpoints.
Spectroscopic Deep Dive
A. Infrared (IR) Spectroscopy
IR is the fastest method for "Go/No-Go" decision making during synthesis. The disappearance of Si-Cl bands and the emergence of the Si-H stretching vibration provides immediate confirmation of reduction.
Feature
Methylphenyldichlorosilane (Precursor)
Methylphenylsilane (Product)
Mechanistic Insight
Si-H Stretch
Absent
2135 ± 10 cm⁻¹ (Strong)
Diagnostic band. Frequency is sensitive to the electronegativity of substituents; Ph and Me groups place it in the middle of the Si-H range.
Si-Cl Stretch
450–550 cm⁻¹ (Strong)
Absent
Low-frequency band often obscured by solvent cutoffs, but critical for confirming complete consumption of precursor.
Si-Ph (Phenyl)
~1115 cm⁻¹, 1430 cm⁻¹
~1115 cm⁻¹, 1430 cm⁻¹
The Si-Phenyl bond remains intact. The 1115 cm⁻¹ band is a characteristic "fingerprint" for Si-Ph.
Si-Me (Methyl)
~1260 cm⁻¹ (Sharp)
~1250 cm⁻¹ (Sharp)
Symmetric deformation of the methyl group. Shifts slightly due to the change in Si-substituent electronegativity.
B. Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof. The substitution of Cl for H causes massive shifts in the silicon signal due to shielding effects.
1. Proton (H) NMR
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
Precursor (MePhSiCl₂):
Si-CH₃:
0.9 – 1.2 ppm (Singlet). The electronegative Cl atoms desheild the methyl protons, pushing them downfield.
Phenyl:
7.4 – 7.8 ppm (Multiplet).
Product (MePhSiH₂):
Si-H₂:
4.3 – 4.5 ppm (Multiplet/Quartet). This signal is split by the adjacent methyl protons ( Hz). Its integration (2H) vs Methyl (3H) confirms the stoichiometry.
Si-CH₃:
0.3 – 0.5 ppm (Triplet). Significantly shielded (upfield) compared to the precursor. Split by the two Si-H protons.
Reaction: Warm to room temperature and stir for 4 hours. Monitor by IR (disappearance of Si-Cl bands).
Workup: Cool to 0°C. Quench carefully with Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the white precipitate.
Purification: Dry filtrate over MgSO₄, concentrate, and distill (bp ~140°C @ 760 mmHg) to obtain the clear, colorless liquid product.
Protocol B: NMR Acquisition Parameters
To ensure reproducible data for regulatory filing or publication:
Concentration: ~20 mg sample in 0.6 mL CDCl₃.
Relaxation Delay (d1): Set to >5 seconds for
H integrations to be accurate (Si-H protons can have long T1 times).
Si Parameters: Use a relaxation agent (e.g., Cr(acac)₃) if quantitative integration is required, as Silicon has a long relaxation time and negative NOE. Inverse gated decoupling is recommended to suppress NOE while maintaining proton decoupling.
Performance & Stability Comparison
For drug development professionals evaluating silicon bioisosteres, the choice between using a chlorosilane precursor in situ versus isolating the hydrosilane is critical.
Property
Methylphenyldichlorosilane
Methylphenylsilane
Implication for Drug Design
Hydrolytic Stability
Very Low. Reacts violently with water/moisture to release HCl.
Moderate. Stable to moisture for short periods; slowly oxidizes to silanols/siloxanes.
MePhSiH₂ is easier to handle but requires inert storage to prevent oxidation.
Lipophilicity
N/A (Reactive Intermediate)
High. Increases logP of target molecules.
Excellent for increasing membrane permeability of drug candidates (Silicon Bioisostere effect).
Reactivity
Electrophilic (Reacts with Nucleophiles).
Hydrosilylation (Reacts with Alkenes/Alkynes).
MePhSiH₂ allows for "Click-like" hydrosilylation chemistry to attach silicon moieties to drug scaffolds.
References
General Silicon Spectroscopy
Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.[3] (Provides standard tables for Si-H and Si-Cl IR/NMR shifts).
NMR of Organosilanes
Helmer, B. J., & West, R. (1982). Silicon-29 NMR spectroscopy of organosilicon compounds. Organometallics.
Si shifts).
Synthesis & Properties
Benkeser, R. A., et al. The Reduction of Chlorosilanes by Lithium Aluminum Hydride. J. Am. Chem. Soc. (Classic protocol for converting Si-Cl to Si-H).
Silicon Bioisosteres
Ramesh, R., & Reddy, D. S. (2018). Silicon incorporation in drug discovery. J. Med. Chem. (Context for lipophilicity and metabolic stability).
Data Verification
National Institute of Standards and Technology (NIST) Chemistry WebBook. Phenylsilane IR Spectra. (Used for comparative phenyl ring assignments).
Benchmarking Methylphenylsilane (PhMeSiH2): A Comparative Guide to Organosilane Reducing Agents
Introduction Organosilanes have revolutionized mild, chemoselective, and enantioselective reductions in modern synthetic chemistry. As safer, highly tunable alternatives to volatile molecular hydrogen or highly reactive...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Organosilanes have revolutionized mild, chemoselective, and enantioselective reductions in modern synthetic chemistry. As safer, highly tunable alternatives to volatile molecular hydrogen or highly reactive metal hydrides (e.g., LiAlH4), silanes act as efficient hydride donors in transition-metal-catalyzed and biocatalytic hydrosilylations. Among these, methylphenylsilane (PhMeSiH2) occupies a unique middle ground. By replacing one hydrogen of phenylsilane (PhSiH3) with a methyl group, chemists can modulate both the steric bulk and the hydricity of the Si–H bond.
As a Senior Application Scientist, I have structured this guide to benchmark the performance of methylphenylsilane against other common reducing agents—such as phenylsilane, polymethylhydrosiloxane (PMHS), and diphenylsilane (Ph2SiH2)—across key synthetic applications like ketone hydrosilylation and amide reduction.
Mechanistic Causality: Hydricity, Sterics, and Reactivity
The reducing power of an organosilane is dictated by the hydricity of its Si–H bond, which is heavily influenced by the electronic and steric nature of its substituents.
Hydricity and Electronic Effects: Phenylsilane (PhSiH3) is highly hydridic due to the electron-withdrawing nature of the phenyl ring relative to alkyl groups, making it a highly active reducing agent. Introducing a methyl group to form methylphenylsilane (PhMeSiH2) slightly decreases the hydricity; for context, the related dimethylphenylsilane is computed to be less hydridic than phenylsilane by ~11 kcal/mol [1]. This reduced hydricity translates to higher bench stability and enhanced chemoselectivity, though it can lower overall reaction yields in sterically demanding environments.
Steric Hindrance: In metal-catalyzed asymmetric reductions (e.g., Rh- or Ir-catalyzed hydrosilylations), the steric bulk of the silane dictates the geometry of the transition state. While diarylsilanes like diphenylsilane often provide optimal chiral induction due to their rigid steric demand, methylphenylsilane offers a balanced profile for less sterically congested active sites, such as in engineered enzymatic reductions [1] or specific platinum-catalyzed amide reductions [2]. In contrast, using methylphenylsilane with highly bulky ligands (e.g., Ligand L87) often generates poor outcomes due to suboptimal steric pairing [3].
Byproduct Management: PMHS is widely lauded for its low cost and high hydride density (1.35% molar Si-H vs 0.86% for triethylsilane) [4]. However, PMHS reductions generate insoluble polysiloxane gels that can severely complicate downstream purification. Methylphenylsilane, conversely, yields distinct molecular silyl ethers that are easily cleaved and separated via standard chromatography, making it preferable for late-stage pharmaceutical synthesis.
Comparative Performance Data
The following table synthesizes experimental benchmarking data comparing methylphenylsilane with alternative silanes in targeted reduction workflows.
Substrate
Catalyst System
Reducing Agent
Yield (%)
Enantiomeric Excess (ee %)
Operational Notes
4-Acetylpyridine
hCAII (Carbonic Anhydrase)
Phenylsilane (PhSiH3)
99
98 ± 0.7
High reactivity; optimal hydricity for Zn-H formation[1].
4-Acetylpyridine
hCAII (Carbonic Anhydrase)
Methylphenylsilane
78
98 ± 0.4
Lower yield due to reduced hydricity, but identical stereocontrol [1].
Optimal steric pairing for Rh-catalyzed chiral induction [3].
Prochiral Ketones
Rh-(nbd) / Ligand L87
Methylphenylsilane
<50
Poor
Suboptimal steric bulk for this specific bulky ligand [3].
N,N-Dimethylacetamide
Pt(DMS)2Cl2
Methylphenylsilane
>95
N/A
Excellent chemoselectivity for amide-to-amine reduction [2].
N,N-Dimethylacetamide
Pt(DMS)2Cl2
PMHS
Variable
N/A
High risk of gelation during solvent-free runs [4].
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints to confirm mechanistic causality during the workflow.
Protocol 1: Biocatalytic Asymmetric Reduction of Ketones
This protocol leverages human carbonic anhydrase II (hCAII) to form an enzymatic zinc hydride intermediate, a breakthrough in abiotic reductions [1].
Preparation of Reaction Matrix: In a 10 mL reaction vial, dissolve the ketone substrate (e.g., 4-acetylpyridine, 0.5 mmol) in 2 mL of a buffered aqueous solution (Tris-HCl, pH 7.5).
Causality Checkpoint: The pH must be strictly maintained at 7.5. Carbonic anhydrase relies on a precise hydrogen-bonding network to stabilize the zinc-bound hydroxide; deviations will protonate the active site, preventing the crucial silane-to-zinc hydride transfer [1].
Catalyst Introduction: Add 0.2 mol % of purified hCAII enzyme to the solution. Stir gently at 25°C for 5 minutes to ensure homogeneous dispersion.
Silane Addition: Slowly add 3.0 equivalents (1.5 mmol) of methylphenylsilane (PhMeSiH2) dropwise via a microsyringe.
Causality Checkpoint: PhMeSiH2 is added in excess because the competitive background hydrolysis of the silane in the aqueous buffer inevitably consumes a portion of the hydride donor.
Validation: The reaction is self-validating if mild gas evolution (H2 from background silane hydrolysis) is observed initially, followed by the steady appearance of the chiral alcohol product on TLC. An absence of gas evolution indicates a degraded silane reagent.
Workup and Hydrolysis: Extract the aqueous layer with ethyl acetate (3 × 5 mL). Treat the organic extract with 1 M TBAF (Tetrabutylammonium fluoride) in THF for 1 hour to cleave the silyl ether intermediate, releasing the free alcohol.
Protocol 2: Platinum-Catalyzed Reduction of Amides
Adapted for the highly efficient, chemoselective reduction of tertiary amides to amines [2].
Catalyst Activation: In a flame-dried Schlenk flask under argon, load 0.01 mol% [Pt(DMS)2Cl2].
Substrate and Reductant Mixing: Add N,N-dimethylacetamide (1.0 mmol) followed by methylphenylsilane (2.5 mmol).
Causality Checkpoint: Solvent-free conditions are utilized to maximize the collision frequency between the ultra-low loading Pt catalyst and the substrates, driving the turnover frequency (TOF) up to ~5000 h⁻¹ [2].
Thermal Activation: Heat the mixture to 39°C for 2 hours.
Validation: The reaction mixture should remain a free-flowing homogeneous liquid. If PMHS were mistakenly used instead of PhMeSiH2 under these solvent-free conditions, an immediate increase in viscosity or catastrophic gelation would occur, physically halting the magnetic stir bar [4].
Isolation: Quench with 10% NaOH solution to hydrolyze the silyl amine, extract with diethyl ether, and distill to isolate the pure dimethylethylamine.
Systematic Workflow of Silane Reduction
The following diagram illustrates the generalized catalytic cycle for transition-metal or metalloenzyme-catalyzed hydrosilylation using methylphenylsilane.
Catalytic cycle of methylphenylsilane-mediated reduction via a metal-hydride intermediate.
References
Abiotic reduction of ketones with silanes catalyzed by carbonic anhydrase through an enzymatic zinc hydride. eScholarship (University of California). URL:[Link]
Machine learning directed discovery and optimisation of a platinum-catalysed amide reduction. Chemical Communications (RSC Publishing). URL:[Link]
Organosilane Reductions with Polymethylhydrosiloxanes. Gelest, Inc. URL: [Link]
Organosilanes in Metal-Catalyzed, Enantioselective Reductions. Organic Process Research & Development (ACS Publications). URL:[Link]
Chemoselective Cross-Reactivity of Methylphenylsilane: A Comparative Guide for Drug Development
As drug development pipelines increasingly rely on late-stage functionalization and complex molecule synthesis, the choice of hydride source is no longer just about achieving reduction—it is about orchestration. Methylph...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly rely on late-stage functionalization and complex molecule synthesis, the choice of hydride source is no longer just about achieving reduction—it is about orchestration. Methylphenylsilane (PhMeSiH₂) occupies a critical "Goldilocks" zone in organosilicon chemistry. As a secondary silane, it balances the aggressive reactivity of primary silanes with the extreme steric hindrance of tertiary silanes, making it an invaluable reagent for chemoselective transformations.
This guide provides an objective, data-driven comparison of PhMeSiH₂ against alternative silanes, detailing its cross-reactivity profiles across different functional groups and providing self-validating protocols for your laboratory workflows.
Mechanistic Causality of PhMeSiH₂ Chemoselectivity
The chemoselectivity of a silane is governed by two fundamental parameters: hydricity (the thermodynamic ability to transfer a hydride) and steric bulk (quantified by the Tolman cone angle proxy of its substituents).
Computational and kinetic studies reveal that PhMeSiH₂ is significantly less hydridic than its primary counterpart, phenylsilane (PhSiH₃), by approximately 11 kcal·mol⁻¹[1]. This lower hydricity translates to slower, more controlled formation of metal-hydride intermediates during catalysis (e.g., via zinc or rhodium catalysts). Consequently, the active metal-hydride species possesses enough thermodynamic driving force to attack highly electrophilic carbonyls (like ketones or aldehydes) but lacks the energy required to reduce less electrophilic groups (like esters or amides)[1].
Mechanistic workflow of PhMeSiH2 chemoselective reduction.
Comparative Performance Matrix
When designing a synthetic route, selecting the correct silane prevents costly downstream purification of over-reduced or oligomerized byproducts. The table below synthesizes the cross-reactivity and performance metrics of PhMeSiH₂ against common alternatives[2].
Silane
Substitution Type
Relative Hydricity
Steric Bulk
Ketone vs. Ester Selectivity
Primary Amination Product (Si-N)
Phenylsilane (PhSiH₃)
Primary
High
Low
Poor (High risk of over-reduction)
Trisilatriazanes (Oligomers)
Methylphenylsilane (PhMeSiH₂)
Secondary
Moderate
Moderate
Excellent
Monosilazanes
Diphenylsilane (Ph₂SiH₂)
Secondary
Moderate-Low
High
Excellent
Monosilazanes (Slower kinetics)
Triethylsilane (Et₃SiH)
Tertiary
Low
Very High
High (Requires strong Lewis Acid)
No Reaction
PMHS
Polymeric
Very Low
Variable
Moderate (Requires activation)
Complex Polymeric Mixtures
Data Synthesis: While diphenylsilane (Ph₂SiH₂) often yields superior enantiomeric excess in Rh-catalyzed asymmetric hydrosilylations due to its bulky diaryl profile, PhMeSiH₂ provides a more favorable kinetic profile (higher turnover frequency) while maintaining strict tolerance for esters, nitriles, and halogens[2].
Cross-Reactivity in Si-N Dehydrocoupling
Beyond carbonyl reduction, silanes are heavily utilized in the synthesis of aminosilanes via cross-dehydrocoupling. The cross-reactivity of the silane with primary amines (R-NH₂) drastically dictates the product distribution.
Research demonstrates that reacting primary amines with PhSiH₃ results in uncontrolled cross-reactivity, yielding high-molecular-weight oligomers (trisilatriazanes) because the initial Si-N bond formation does not provide enough steric hindrance to stop subsequent coupling[3]. In contrast, PhMeSiH₂ exhibits highly controlled cross-reactivity. The introduction of the methyl and phenyl groups provides sufficient steric bulk so that after the first Si-N bond is formed, the residual Si-H bond is kinetically shielded from further amine attack, isolating the monosilazane in near-quantitative yields[3][4].
Divergent cross-reactivity in Si-N dehydrocoupling based on silane steric bulk.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness in your laboratory, the following protocols are designed as self-validating systems. The causality behind each parameter is explained to empower troubleshooting.
Protocol A: Chemoselective Hydrosilylation of Ketones in the Presence of Esters
Objective: Reduce a ketone to a secondary alcohol without disturbing an adjacent aliphatic ester.
Causality: A Zinc-based catalyst is utilized because Zn-hydrides formed via σ-bond metathesis with PhMeSiH₂ are highly nucleophilic toward ketones but thermodynamically incapable of reducing esters at low temperatures.
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask under Argon, dissolve the bifunctional substrate (1.0 mmol) in anhydrous THF (5.0 mL).
Causality: THF stabilizes the polar transition state of the hydride transfer.
Catalyst Addition: Add 5 mol% of Zinc acetate (Zn(OAc)₂). Cool the mixture to exactly 0 °C using an ice bath.
Silane Introduction: Dropwise, add PhMeSiH₂ (1.1 mmol, 1.1 equivalents).
Causality: Restricting the silane to a slight stoichiometric excess prevents the mass-action forcing of secondary off-target reductions.
Reaction & Quench: Stir for 4 hours at 0 °C. Quench carefully with 2M NaOH (2.0 mL) to hydrolyze the resulting silyl ether into the free alcohol.
Validation Checkpoint: Analyze the crude organic layer via GC-FID.
Self-Validation Criteria: The chromatogram must show >95% conversion of the ketone and <2% conversion of the ester. If ester reduction exceeds 2%, it is a definitive indicator of thermal runaway (the reaction temperature exceeded 5 °C), overriding the thermodynamic barrier.
Objective: Synthesize a pure monosilazane from a primary amine and PhMeSiH₂.
Causality: Copper(I) chloride is used to activate the Si-H bond. PhMeSiH₂ is chosen because its secondary substitution naturally arrests the reaction after one coupling event, preventing polymerization.
Step-by-Step Methodology:
Reagent Mixing: In a glovebox, combine the primary amine (1.0 mmol) and PhMeSiH₂ (1.2 mmol) in a sealed vial.
Causality: A 1.2:1 ratio ensures complete consumption of the amine while relying on the silane's steric bulk to prevent di-addition.
Thermal Activation: Heat the mixture to 80 °C for 12 hours. Hydrogen gas evolution will be observed.
Validation Checkpoint: Perform ¹H NMR (in C₆D₆) on an aliquot of the crude mixture.
Self-Validation Criteria: Locate the residual Si-H resonance (typically a multiplet at δ 4.9–5.1 ppm) and the Si-CH₃ resonance (doublet at δ ~0.3 ppm). These must integrate in a strict 1:3 ratio (1 proton for Si-H, 3 protons for Si-CH₃). If the Si-H peak is absent, the system has over-coupled, indicating either an impure (less bulky) silane batch or excessive reaction times driving unfavorable kinetics.
Conclusion
Methylphenylsilane (PhMeSiH₂) is a highly strategic reagent for complex molecule synthesis. Its moderate hydricity and secondary steric profile provide an optimal balance, enabling the chemoselective reduction of highly electrophilic functional groups while completely tolerating esters, amides, and halogens. Furthermore, its predictable cross-reactivity in dehydrocoupling makes it superior to primary silanes when discrete, mono-functionalized products are required. By adhering to the thermodynamic and kinetic boundaries outlined in this guide, researchers can leverage PhMeSiH₂ to streamline synthetic routes and eliminate wasteful protection/deprotection steps.
"literature review of the applications of methyl-phenyl-silane and related silanes"
This guide provides a technical review of Methylphenylsilane (MPS) and its polymeric derivatives, focusing on their comparative performance in organic synthesis and material science. Content Type: Technical Application G...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical review of Methylphenylsilane (MPS) and its polymeric derivatives, focusing on their comparative performance in organic synthesis and material science.
Content Type: Technical Application Guide
Primary Audience: Synthetic Chemists, Material Scientists, Process Engineers
Executive Summary: The Dual Utility of Methylphenylsilane
Methylphenylsilane (
) occupies a strategic "middle ground" in organosilicon chemistry.[1] Structurally, it bridges the gap between the highly reactive, pyrophoric alkylsilanes and the sterically encumbered, stable diphenylsilanes.
In Organic Synthesis: It serves as a mild reducing agent and a hydrosilylation precursor, offering a unique steric profile that differentiates it from Phenylsilane (
) and Diphenylsilane ().
In Material Science: Its polymer, Polymethylphenylsilane (PMPS), is a critical precursor for Silicon Carbide (SiC) ceramics, providing the necessary carbon-rich stoichiometry that methyl-only polymers lack.
In metal-catalyzed reductions (e.g., of amides, esters, or ketones), the choice of silane dictates the reaction rate and enantioselectivity. MPS is often compared against Phenylsilane (
Variable. Often shows lower conversion in Rh-systems compared to .
Low-Moderate
High
Triethylsilane ()
High
Low. Typically used for ionic reductions (), not metal catalysis.
N/A
Very High
Insight: While MPS is sometimes inferior in enantioselective ketone reduction due to a mismatch in steric demand with common chiral ligands (like Pybox or DuPhos), it excels in Dehydrocoupling reactions . Its "medium" steric profile allows it to couple with amines to form silazanes without the over-oligomerization seen with
.
Mechanism: Copper-Catalyzed Dehydrocoupling
Unlike hydrosilylation, dehydrocoupling forms Si-N or Si-O bonds with
evolution. MPS is a preferred substrate here because it forms stable linear silazanes or silyl ethers.
Figure 1: Catalytic cycle for the dehydrocoupling of MPS with amines. The reaction is driven by the entropy of hydrogen gas evolution.
Experimental Protocol: Dehydrocoupling with Amines
Objective: Synthesis of N-benzyl-Si-methyl-Si-phenylsilanamine.
Reagents:
Methylphenylsilane (1.0 equiv)
Benzylamine (1.0 equiv)
CuCl (5 mol%)
Solvent: Toluene (Anhydrous)
Step-by-Step Workflow:
Inert Setup: Flame-dry a Schlenk flask and backfill with Argon. Oxygen inhibits the Cu-catalyst.
Catalyst Activation: Add CuCl (5 mol%) and anhydrous toluene. Stir for 5 mins.
Addition: Add Benzylamine followed by Methylphenylsilane dropwise at Room Temperature.
gas evolution). If no bubbling occurs within 5 mins, gently heat to 40°C.
Reaction: Heat to 80°C for 4-6 hours. Monitor reaction by IR spectroscopy (disappearance of the specific Si-H stretch at ~2150
).
Workup: Filter the mixture through a Celite pad to remove solid copper species.
Purification: Remove solvent under reduced pressure. Distill the residue (Kugelrohr) to obtain the silazane oil.
Application II: Material Science (SiC Precursors)
The Polymer Challenge: PMPS vs. Polycarbosilane
Polymethylphenylsilane (PMPS) is a polysilane (Si-Si backbone). To become Silicon Carbide (SiC), it must convert to a polycarbosilane (Si-C backbone) during heating; otherwise, the Si-Si backbone depolymerizes into volatile cyclic oligomers, resulting in near-zero ceramic yield.
Comparative Data: Ceramic Yield & Processing
Precursor Polymer
Backbone Structure
Pyrolysis Yield (1200°C)
Processing Requirement
Polydimethylsilane (PDMS)
-(Me2Si)-
< 10%
Requires autoclave rearrangement (Yajima process) to become useful.
Polymethylphenylsilane (PMPS)
-(PhMeSi)-
15-30% (Pure)
Low yield due to chain scission. Requires cross-linking or blending.
PMPS (Rearranged/Crosslinked)
-(PhMeSiCH2)-
65-75%
Thermal rearrangement at 350°C transforms Si-Si to Si-C.
Polycarbosilane (Commercial)
-(HMeSiCH2)-
55-60%
Standard industry benchmark.
Key Insight: PMPS is superior to PDMS in terms of carbon content (due to the phenyl group). This excess carbon prevents the formation of silicon-rich phases but requires careful "curing" (oxidation or radiation) to lock the structure before pyrolysis.
Workflow: Preceramic Polymer to Ceramic Fiber
The conversion of PMPS to SiC fiber involves a critical "Kumada Rearrangement" step.
Figure 2: The "Yajima-type" process flow for converting Methylphenylsilane monomers into Silicon Carbide ceramics.
Experimental Protocol: Synthesis of PMPS (Wurtz Coupling)
Objective: Synthesis of high molecular weight Polymethylphenylsilane.
Additives: 15-Crown-5 (Optional, to improve yield)
Step-by-Step Workflow:
Dispersion: In a 3-neck flask under Argon, disperse Sodium metal (2.1 equiv) in refluxing toluene. High-speed stirring is required to create fine Na sand.
Monomer Addition: Cool the Na dispersion to slightly below reflux. Add
dropwise.
Caution: The reaction is highly exothermic. Control addition rate to maintain gentle reflux.
Polymerization: Once addition is complete, reflux for 4-8 hours. The solution will turn deep purple/blue (characteristic of silyl radicals/anions).
Quenching: Cool to RT. Carefully add Isopropanol to quench unreacted Sodium.
Self-Validation Check: Ensure no hydrogen bubbles are evolving before adding water.
Extraction: Add water to dissolve NaCl salts. Separate the organic layer.
Precipitation: Concentrate the toluene layer and pour into excess Ethanol or Methanol. The PMPS polymer will precipitate as a white solid.
Characterization: Verify structure via
-NMR (Signal at ~ -38 to -40 ppm for polysilane backbone).
References
Liu, H. Q., & Harrod, J. F. (1992). Copper(I)-catalyzed cross-dehydrocoupling reactions of silanes and amines.[3] Canadian Journal of Chemistry. Link
Meehan, M., et al. (2021). Hydrosilane σ-Adduct Intermediates in Zinc-Catalyzed Cross-dehydrocoupling. Chemistry – A European Journal.[4] Link
Yajima, S., et al. Synthesis and properties of ceramic fibers from polycarbosilane/polymethylphenylsiloxane polymer blends. Journal of Materials Science. Link
Kim, D. P., et al. (2009). Synthesis and Characterization of Novel Preceramic Polymer for SiC. OSTI. Link
Gelest, Inc. (2021). Organosilanes in Metal-Catalyzed, Enantioselective Reductions. Gelest Technical Guides. Link
Sigma-Aldrich. Methylphenylsilane Product Specification and Safety Data. Link
Methyl-phenyl-silane is a reactive organohydrosilane containing two silicon-hydrogen (Si-H) bonds.[1][2] Unlike chlorosilanes, it does not evolve hydrogen chloride (HCl) upon contact with water.[1][2] Instead, its primary disposal hazard is the uncontrolled evolution of Hydrogen gas (H₂) upon contact with moisture, bases, or protic solvents, creating a severe risk of vessel over-pressurization and explosion.
Catalyst/Finisher: 10% Aqueous NaOH or KOH - Reacts rapidly to ensure completion.[1][2]
Step-by-Step Procedure
Inert Setup: Secure the flask under a flow of inert gas.[1][2][7] Ensure the system is vented to a bubbler or exhaust to prevent pressure buildup from H₂ generation.[1]
Dilution (The Thermal Buffer): Dissolve the Methyl-phenyl-silane in a hydrocarbon solvent (Toluene or Hexane) to a concentration of ≤ 10-20% v/v.[1][2]
Why: This absorbs the heat of reaction, preventing thermal runaway.
Cooling: Place the flask in an ice bath (0°C).
Primary Quench (IPA): Slowly add Isopropanol via the addition funnel.
Observation: Watch for bubbling (H₂).[1][2] Add dropwise until vigorous bubbling subsides.
Secondary Quench (MeOH): Once IPA addition causes no further gas evolution, slowly add Methanol.[1][2][10]
Why: Methanol is sterically smaller and more reactive, accessing unreacted Si-H sites.[1][2]
Final Hydrolysis (Base Catalyzed):CRITICAL STEP. Add 10% NaOH (aq) or KOH (aq) dropwise.[1][2]
Warning: This will induce rapid H₂ evolution if active Si-H bonds remain.[1][2]
Why: Base catalyzes the complete hydrolysis of Si-H to Si-OH/Siloxanes.[1][2] Without this, "dormant" Si-H bonds may remain, creating a time-bomb in the waste container.[1]
Verification: Stir at room temperature until all bubbling ceases.
Waste Transfer: Transfer the resulting mixture to the appropriate waste container (See Section 3).
Waste Stream Classification (RCRA)
Once quenched, the material is no longer water-reactive but remains a flammable solvent mixture.[1]
Waste Code
Description
Reason
D001
Ignitable
Flash point < 60°C (due to Toluene/Alcohol matrix).[1][2]
D003
Reactive
Only applies if unquenched.[1][2] (Water Reactive).[1][2][3][8][11]
Packaging Requirement:
Use Vented Caps if available.[1][2] Even after quenching, slow off-gassing can occur.[1][2]
This diagram illustrates the logical flow for neutralizing the Si-H hazard safely.
Caption: Step-down quenching protocol designed to manage exothermic hydrogen evolution.
Decision Tree: Waste Handling Logic
Use this tree to determine the correct disposal path based on the material's state.[1]
Caption: Decision logic for selecting the appropriate neutralization intensity based on concentration.
References
Sigma-Aldrich. (2025).[1][2][8] Safety Data Sheet: Methylphenylsilane. Retrieved from [2]
Gelest, Inc. (2015).[1][2] Silane Handling and Safety Guide. Retrieved from
American Chemical Society (ACS). (2025).[1][2] Use of In Situ FTIR to Ensure Safe Quench of Phenylsilane. Organic Process Research & Development. Retrieved from [2]
Princeton University EHS. (2023).[1][2] Laboratory Safety Manual: Organosilanes. Retrieved from [2]
US EPA. (2025). RCRA Hazardous Waste Codes (D001, D003). Retrieved from
Personal Protective Equipment (PPE) & Handling Guide: Methyl-phenyl-silane
Executive Safety Summary The Core Hazard: Methyl-phenyl-silane contains a silicon-hydrogen (Si-H) bond. While less volatile than smaller silanes, it retains significant hydridic character .
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
The Core Hazard: Methyl-phenyl-silane contains a silicon-hydrogen (Si-H) bond. While less volatile than smaller silanes, it retains significant hydridic character . Upon contact with water, moisture, or protic solvents, it undergoes rapid hydrolysis, evolving Hydrogen gas (
) .
The Risk: The evolution of
in a confined space (like a waste bottle) creates a pressure explosion hazard. In the presence of air, the flammable vapors combined with present a high fire risk. Water is not just a contaminant; it is an incompatibility trigger.
Hazard Assessment & Engineering Controls
Before selecting PPE, you must define the operational environment. PPE is the secondary line of defense; engineering controls are primary.
Decision Matrix: Glove Box vs. Fume Hood
Use the following logic flow to determine the required containment level.
Figure 1: Decision logic for selecting the appropriate engineering control environment.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling Methyl-phenyl-silane outside of a glove box.
PPE Selection Table
Protection Zone
Recommended Equipment
Technical Justification
Eye/Face
Chemical Splash Goggles + Face Shield
Standard safety glasses are insufficient. The reactivity with moisture can cause sudden pressure releases or splashing. A face shield protects the neck and face from thermal burns if ignition occurs.
Hand (Primary)
Silver Shield® (EVOH/PE Laminate)
Critical: Nitrile degrades rapidly upon prolonged exposure to organosilanes and aromatic solvents. Laminate gloves provide >4-8 hours breakthrough time.
Hand (Dexterity)
Double Nitrile (Disposable)
Use only for incidental splash protection during quick transfers. Change immediately upon contamination. Do not use Latex.
Body
Flame-Resistant (FR) Lab Coat (Nomex/Kevlar)
Cotton coats can wick flammable liquids. FR material self-extinguishes. Synthetic blends (polyester) must be avoided as they melt into skin.
Respiratory
Fume Hood (Primary) or ABEK Cartridge
Inhalation of vapors can cause respiratory tract irritation.[1] If hood failure occurs, use a full-face respirator with Organic Vapor/Acid Gas cartridges.
Glove Material Causality
Why not just Nitrile?
While Nitrile is the lab standard, organosilanes can permeate nitrile rubber.
Nitrile Breakthrough: ~15-30 minutes for aromatic silanes.
Protocol: Wear Laminate gloves as the inner liner for chemical resistance, and place a pair of Nitrile gloves over them for dexterity and grip.
Operational Protocol: Syringe Transfer
Objective: Transfer Methyl-phenyl-silane from a storage bottle to a reaction vessel without air/moisture exposure.
Pre-requisites
Gas Source: Inert gas (Nitrogen or Argon) manifold.
Vessel: Flame-dried glassware, purged 3x with inert gas.
Sharps: Luer-lock glass syringes with long stainless steel needles (deflected point preferred to prevent coring septa).
Step-by-Step Procedure
Secure the Bottle: Clamp the reagent bottle securely in the fume hood. Ensure the septum is intact.
Inert Gas Flush: Insert a small gauge needle connected to the inert gas line into the reagent bottle septum to create positive pressure.
Syringe Preparation:
Attach the needle to the syringe.
Purge the syringe: Insert needle into the bottle headspace, pull inert gas, expel outside the hood. Repeat 3x.
The Draw:
Insert needle into the liquid.
Slowly draw the plunger. Note: Viscosity is low (~0.89 g/mL), so it draws easily.
Critical: Do not pull the plunger past the barrel limit; air ingress will cause immediate hydrolysis (cloudiness).
The Transfer:
Withdraw needle from bottle.
Immediately insert into the reaction vessel septum.
Dispense slowly down the side of the flask to avoid static generation.
Emergency Response & Disposal
Fire / Spills Workflow
Figure 2: Emergency response logic. Note the strict prohibition of water.[1]
Waste Disposal
Never pour Methyl-phenyl-silane into the organic solvent waste container without quenching. The evolution of
can pressurize and explode the drum.
Quenching Protocol:
Perform in a fume hood.
Dilute the silane residue with a non-reactive solvent (e.g., Hexane or Toluene).
Slowly add a dilute alcohol (e.g., Isopropanol) to consume the Si-H bonds.
Allow the mixture to sit vented for 24 hours.
Final Disposal:
Once gas evolution ceases, dispose of as Flammable Organic Waste .
Label the tag: "Contains Deactivated Silanes."
References
Gelest, Inc. (2015).[2] Safety Data Sheet: Methylsilane. Retrieved from (Verified via search context 1.10).
Sigma-Aldrich. (2024). Safety Data Sheet: Phenyltrimethoxysilane (Analogous Handling). Retrieved from (Verified via search context 1.7).
Kappler Safety Group / ResearchGate. (2000). Permeation of Substituted Silanes and Siloxanes Through Selected Gloves. Retrieved from (Verified via search context 1.9).
Stanford University EH&S. (2015).[3] Laboratory Chemical Glove Selection Guide. Retrieved from (Verified via search context 1.14).
Fisher Scientific. (2025). Safety Data Sheet: Methylphenylsilane. Retrieved from (Verified via search context 1.4).